a comprehensive list of SEO-driven, long-tail keywords related to “N,2-Dihydroxy-5-nitrobenzamide”, with the primary audience being scientific researchers.
This comprehensive list of long-tail keywords is tailored for scientific researchers, scientists, and drug development professionals. The keywords are categorized to align with the typical research and development workfl...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive list of long-tail keywords is tailored for scientific researchers, scientists, and drug development professionals. The keywords are categorized to align with the typical research and development workflow, from fundamental properties to potential applications.
I. Synthesis and Chemical Characterization
Synthesis Protocols & Methodologies:
"step-by-step synthesis of N,2-Dihydroxy-5-nitrobenzamide"
"N,2-Dihydroxy-5-nitrobenzamide synthesis from 2-hydroxy-5-nitrobenzoic acid"[1]
"synthetic routes for 5-nitrosalicylamide derivatives"[2]
"optimization of N,2-Dihydroxy-5-nitrobenzamide synthesis yield"
"purification methods for N,2-Dihydroxy-5-nitrobenzamide"
"industrial scale-up of N,2-Dihydroxy-5-nitrobenzamide synthesis"
"N,2-Dihydroxy-5-nitrobenzamide precursor and intermediate synthesis"
"challenges in the synthesis of substituted benzamides"
Spectroscopic and Analytical Data:
"N,2-Dihydroxy-5-nitrobenzamide 1H NMR and 13C NMR spectra"[3]
"interpreting the mass spectrum of N,2-Dihydroxy-5-nitrobenzamide"
"FT-IR analysis of N,2-Dihydroxy-5-nitrobenzamide functional groups"
"UV-Vis spectroscopic properties of N,2-Dihydroxy-5-nitrobenzamide"
"HPLC method development for N,2-Dihydroxy-5-nitrobenzamide analysis"[4]
"analytical standards for N,2-Dihydroxy-5-nitrobenzamide"
"crystal structure analysis of 2-hydroxy-5-nitrobenzamide"[5][6][7]
"physicochemical properties of N,2-Dihydroxy-5-nitrobenzamide"[2]
II. Biological Activity and Mechanism of Action
Antimicrobial and Antifungal Research:
"antimicrobial activity of N,2-Dihydroxy-5-nitrobenzamide against Staphylococcus aureus"[8][9]
"antifungal properties of 5-nitrosalicylamide derivatives"[10][11]
"mechanism of action of nitro-substituted benzamides"[12][13]
"structure-activity relationship of N,2-Dihydroxy-5-nitrobenzamide analogs"
"in vitro evaluation of N,2-Dihydroxy-5-nitrobenzamide MIC values"[8]
"N,2-Dihydroxy-5-nitrobenzamide as a potential treatment for MRSA"[8]
Antitubercular and Antiparasitic Investigations:
"antitubercular activity of nitro-substituted salicylic acids"[8][9]
"N,2-Dihydroxy-5-nitrobenzamide as a lead compound for tuberculosis drug discovery"
"evaluation of N,2-Dihydroxy-5-nitrobenzamide against Mycobacterium tuberculosis"[8]
"antiparasitic potential of nitroaromatic compounds"[12]
Enzyme Inhibition and Other Biological Targets:
"N,2-Dihydroxy-5-nitrobenzamide as an IMP dehydrogenase inhibitor"[14]
"poly(ADP-ribose) polymerase inhibition by benzamide derivatives"[14]
"screening N,2-Dihydroxy-5-nitrobenzamide against kinase panels"
"N,2-Dihydroxy-5-nitrobenzamide effect on inflammatory pathways"
"vasorelaxant activity of 5-nitro benzimidazole derivatives"[15]
III. Drug Discovery and Development
Pharmacokinetics and ADMET Profiling:
"ADMET prediction for N,2-Dihydroxy-5-nitrobenzamide"[8]
"in vivo pharmacokinetics of N,2-Dihydroxy-5-nitrobenzamide in mouse models"[4]
"metabolic stability of N,2-Dihydroxy-5-nitrobenzamide"
"cytotoxicity of N,2-Dihydroxy-5-nitrobenzamide on HepG2 cells"[8]
"blood-brain barrier permeability of N,2-Dihydroxy-5-nitrobenzamide"
Lead Optimization and Medicinal Chemistry:
"medicinal chemistry strategies for N,2-Dihydroxy-5-nitrobenzamide analogs"
"bioisosteric replacement in 5-nitrosalicylamide series"
"buy N,2-Dihydroxy-5-nitrobenzamide for research purposes"
"suppliers of 2-hydroxy-5-nitrobenzaldehyde"[22][23][24]
"cost of N,2-Dihydroxy-5-nitrobenzamide per gram"
"availability of N,2-Dihydroxy-5-nitrobenzamide analogs"[25][26]
"related nitrobenzoic acid derivatives for sale"[27]
This comprehensive list of long-tail keywords provides a solid foundation for creating SEO-optimized technical content that will attract and engage the target audience of scientific researchers.
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
Preface: Editorial Note Note: The specific molecule for this technical guide was undefined in the provided prompt ("the Compound"). To demonstrate the required depth, technical rigor, and formatting capabilities, this gu...
Author: BenchChem Technical Support Team. Date: February 2026
Preface: Editorial Note
Note: The specific molecule for this technical guide was undefined in the provided prompt ("the Compound"). To demonstrate the required depth, technical rigor, and formatting capabilities, this guide utilizes Rapamycin (Sirolimus) as the exemplar. Rapamycin is selected for its complexity in solubility, specific formulation requirements, and its status as a "gold standard" chemical probe in longevity and oncology research.[1]
Introduction & Mechanistic Precision
Rapamycin (Sirolimus) is a macrocyclic lactone that functions not merely as an inhibitor but as a molecular glue .[1] Unlike ATP-competitive inhibitors (e.g., Torin1), Rapamycin does not bind directly to the catalytic domain of mTOR.[1] Instead, it forms a gain-of-function complex with the immunophilin FKBP12 (FK506-binding protein 12 kDa).[1] This binary complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1 , allosterically inhibiting its kinase activity.[1]
Critical Scientific Insight: Researchers often fail to account for the cell-type specificity of FKBP12 abundance . If your cell line has low endogenous FKBP12, Rapamycin efficacy will be rate-limited regardless of the dose.[1] Furthermore, while Rapamycin is highly selective for mTORC1, chronic exposure (typically >24h) can sequester free mTOR, indirectly inhibiting mTORC2 assembly in certain tissues—a phenomenon that complicates data interpretation regarding Akt phosphorylation.[1]
Visualizing the Signaling Cascade
The following diagram illustrates the canonical mTORC1 inhibition and the critical negative feedback loop that often confounds experimental results (S6K1
IRS1).
Caption: Figure 1. Mechanism of Action. Rapamycin recruits FKBP12 to inhibit mTORC1.[1][2] Note the dotted red line: inhibition of S6K1 relieves negative feedback on IRS1, potentially causing paradoxical Akt activation.[1]
Preparation & Handling Protocols
Rapamycin is hydrophobic and unstable in aqueous solution.[1] Poor handling leads to precipitation, resulting in "phantom" negative results where the drug never actually enters the cell.[1]
Solubility Profile & Stock Preparation
Solvent
Max Solubility
Stability (-20°C)
Usage Notes
DMSO
~50 mg/mL
12 Months
Preferred for Stock. Hygroscopic; keep desiccated.[1]
Ethanol
~10 mg/mL
6 Months
Evaporates quickly; concentration can shift over time.[1]
Water
< 1 µg/mL
Unstable
Do not use for stock.[1] Precipitates immediately.
Protocol 1: Reconstitution Strategy
Calculate: Determine volume for a 10 mM or 50 mM master stock. Avoid low-concentration stocks (e.g., 10 µM) for long-term storage as adsorption to plastic becomes significant.[1]
Dissolve: Add high-grade DMSO (anhydrous) to the vial. Vortex vigorously for 30 seconds.[1]
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) in amber tubes to prevent light degradation.
Storage: Store at -20°C or -80°C. Never freeze-thaw more than 3 times.
In Vitro Application: Validating Inhibition
Simply adding Rapamycin to media is insufficient.[1] You must validate target engagement using a specific biomarker.[1]
The Biomarker: Phospho-p70 S6 Kinase (Thr389).[1][3]
Why? Total S6K levels do not change acutely.[1] Thr389 is the direct hydrophobic motif site phosphorylated by mTORC1. Its loss is the definitive signature of Rapamycin activity.[1]
Protocol 2: Western Blot Validation Workflow
Seeding: Plate cells (e.g., HEK293, MCF7) to reach 70% confluence.
Starvation (Optional but Recommended): Serum starve for 16h to synchronize cells if studying growth factor induction.
Duration: 1 hour (Acute) vs 24 hours (Chronic).[1]
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride).[1] Crucial: Phosphatases will strip your signal immediately upon lysis if inhibitors are old.[1]
Blocking: 5% BSA (Bovine Serum Albumin).[1] Do not use Non-Fat Milk for phospho-antibodies; casein interferes with phosphate detection.[1]
In Vivo Formulation & Experimental Design
Delivering Rapamycin in mice is challenging due to its lipophilicity.[1] Standard PBS injection will result in precipitation and peritoneal irritation.[1]
Vehicle Selection
For Intraperitoneal (IP) injection, a co-solvent system is required.[1]
Result: A clear to slightly hazy solution.[1] If cloudy/particulate, discard .[1]
Experimental Workflow Diagram
Caption: Figure 2. In Vivo Workflow. Sequence for preparing and validating Rapamycin efficacy in murine models. Note the requirement for rapid processing from dilution to injection.
Troubleshooting & Self-Validating Systems
The "Paradoxical Akt Activation" Trap:
In many cancer lines, Rapamycin inhibits S6K1.[1] S6K1 normally phosphorylates IRS1 to degrade it (negative feedback).[1] When you block S6K1, IRS1 stabilizes, increasing sensitivity to Insulin/IGF-1, which drives PI3K
Symptom: You treat with Rapamycin to stop growth, but Western Blot shows increased p-Akt (Ser473).[1]
Solution: This is not an error; it is biology. To fix, researchers often combine Rapamycin with an upstream PI3K inhibitor or use a catalytic mTOR inhibitor (e.g., Torin) if this feedback loop compromises the phenotype.[1]
Validation Checklist:
Did p-S6K (Thr389) disappear? (Yes = Drug worked.[1] No = Formulation/Solubility failure).
Did p-Akt (Ser473) increase? (Yes = Feedback loop active. No = Cell line specific context).
Did Total mTOR change? (Should be NO. If yes, loading error).
References
Sabatini, D. M., et al. (1994).[1][4] RAFT1: a mammalian protein that binds to FKBP12 in a rapamycin-dependent fashion and is homologous to yeast TORs.[1] Cell, 78(1), 35-43.[1][4]
Harrison, D. E., et al. (2009).[1] Rapamycin fed late in life extends lifespan in genetically heterogeneous mice.[1] Nature, 460(7253), 392-395.[1]
Sarbassov, D. D., et al. (2006).[1] Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB.[1] Molecular Cell, 22(2), 159-168.[1]
Technical Whitepaper: Screening N,2-Dihydroxy-5-nitrobenzamide (5-NSHA) for Polypharmacological Efficacy
Executive Summary & Chemical Foundation N,2-Dihydroxy-5-nitrobenzamide , widely recognized in literature as 5-Nitrosalicylhydroxamic Acid (5-NSHA) , represents a privileged scaffold in medicinal chemistry. Its biological...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Foundation
N,2-Dihydroxy-5-nitrobenzamide , widely recognized in literature as 5-Nitrosalicylhydroxamic Acid (5-NSHA) , represents a privileged scaffold in medicinal chemistry. Its biological activity is primarily driven by the hydroxamic acid (–CONHOH) and phenolic hydroxyl (2-OH) moieties, which function as potent bidentate chelators of metalloenzymes.
This guide details the technical protocols for screening 5-NSHA against its two most authoritative targets: Urease (bacterial virulence factor) and HIV-1 RNase H (viral replication).
Core Mechanism: Metal ion sequestration (Ni²⁺, Mg²⁺, Fe³⁺).
Electronic Effect: The 5-nitro group acts as an electron-withdrawing group (EWG), lowering the pKa of the hydroxamic acid and phenolic protons, thereby stabilizing the anionic species required for metal coordination at physiological pH.
Synthesis Validation (Brief)
Before screening, purity must be validated. 5-NSHA is typically synthesized via the reaction of methyl 5-nitrosalicylate with hydroxylamine hydrochloride in alkaline methanol.
Quality Control: Purity >95% via HPLC is required.
Contaminant Warning: Ensure removal of unreacted hydroxylamine, as it is a false positive in reducing sugar assays and some colorimetric metal assays.
Context: Urease is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the gastric mucosa and Proteus mirabilis in urinary catheters. 5-NSHA inhibits urease by coordinating the bi-nickel active site, preventing urea hydrolysis.
The Mechanism of Action
The hydroxamic acid moiety acts as a transition-state analog, bridging the two Ni²⁺ ions in the active site.
Protocol: Indophenol (Berthelot) Method
This colorimetric assay quantifies ammonia production. It is superior to the phenol-red method for high-throughput screening due to higher sensitivity and endpoint stability.
Reagents:
Enzyme Buffer: 25 mM HEPES (pH 7.5), 25 U/mL Jack Bean Urease.
Substrate: 500 mM Urea.
Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).
Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).
Step-by-Step Workflow:
Pre-incubation (Critical): In a 96-well clear plate, mix 10 µL of 5-NSHA (serial dilutions in DMSO) with 25 µL of Enzyme Buffer.
Note: Incubate for 15 minutes at 37°C. Hydroxamic acids often exhibit slow-binding kinetics; immediate substrate addition can artificially inflate IC50 values.
Reaction: Add 25 µL of Urea solution. Incubate for 30 minutes at 37°C.
Termination & Visualization: Add 50 µL of Reagent A, followed immediately by 50 µL of Reagent B.
Development: Incubate 30 mins at RT. A blue indophenol complex forms proportional to ammonia concentration.
Z-Factor: Must be >0.5 for the assay to be considered robust.
Module B: HIV-1 RNase H Inhibition (Viral Target)[2][3][4][5]
Context: The RNase H domain of HIV-1 Reverse Transcriptase (RT) degrades the RNA template during viral DNA synthesis.[2][3] It requires two divalent metal ions (Mg²⁺ or Mn²⁺). 5-NSHA derivatives are potent RNase H inhibitors due to their ability to sequester these cofactors.
Screening Workflow
Unlike urease, RNase H screening requires high sensitivity to distinguish between polymerase inhibition and specific RNase H inhibition.
Buffer Prep: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂.
Enzyme Mix: 20 nM HIV-1 RT (p66/p51 heterodimer).
Compound Addition: Add 2 µL of 5-NSHA (in DMSO) to 18 µL of Enzyme Mix. Incubate 10 mins.
Substrate Trigger: Add 20 µL of 250 nM FRET substrate.
Kinetic Read: Measure fluorescence every 60 seconds for 20 minutes (Ex: 490 nm, Em: 528 nm).
Analysis: Calculate initial velocity (
) from the linear portion of the curve.
Data Interpretation:
IC50 Calculation: Plot % Inhibition vs. Log[Concentration].
Selectivity: Compounds must be counter-screened against the RdDp (RNA-dependent DNA polymerase) activity of RT to ensure the inhibition is specific to the RNase H domain.
Comparative Activity Data
The following table summarizes expected activity ranges for 5-NSHA and related hydroxamic acid derivatives based on current literature standards.
Target
Expected IC50
Mechanism
Control Compound
Jack Bean Urease
0.5 – 5.0 µM
Ni²⁺ Chelation (Competitive)
Acetohydroxamic Acid (IC50 ~15 µM)
H. pylori Urease
1.0 – 10.0 µM
Ni²⁺ Chelation
Acetohydroxamic Acid
HIV-1 RNase H
2.0 – 20.0 µM
Mg²⁺/Mn²⁺ Sequestration
-Thujaplicinol (IC50 ~0.2 µM)
T. brucei TAO
0.1 – 5.0 µM
Fe³⁺ Chelation
SHAM (Salicylhydroxamic Acid)
Note: 5-NSHA is generally more potent than unsubstituted salicylhydroxamic acid due to the electron-withdrawing nitro group enhancing metal affinity.
References
Urease Inhibition by Hydroxamic Acids
Title: Hydroxamic Acids Designed as Inhibitors of Urease.[4]
Source: ResearchG
URL:
HIV-1 RNase H Inhibition
Title: HIV ribonuclease H: continuing the search for small molecule antagonists.
Source: N
URL:
Trypanosomal Activity (TAO)
Title: Fragment screening reveals salicylic hydroxamic acid as an inhibitor of Trypanosoma brucei GPI GlcNAc-PI de-N-acetylase.[5]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
Topic: Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques. Content Type: In-depth Technical Guide / Whitepaper.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
Content Type: In-depth Technical Guide / Whitepaper.
Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
In modern drug discovery, high-affinity binding (
) in a biochemical assay is no longer sufficient to validate a lead compound. The "reproducibility crisis" in preclinical research often stems from a failure to confirm that a compound engages its target inside the cellular environment or from a lack of rigorous differentiation against standard-of-care benchmarks.
This technical guide outlines a Triangulation Framework for validating a novel "Compound X" (specifically modeled here as a targeted small-molecule inhibitor). We move beyond simple potency metrics to establish three pillars of validity:
Intracellular Target Engagement: Using Cellular Thermal Shift Assays (CETSA).
Kinetic Differentiation: Prioritizing Residence Time (
) over Affinity () using Surface Plasmon Resonance (SPR).
Phenotypic Specificity: Validating mechanism of action via CRISPR/Cas9 genetic knockout.
Part 1: Intracellular Target Engagement (CETSA)
The Challenge: The "Cellular Gap"
A compound may inhibit a purified protein in a test tube but fail in live cells due to membrane impermeability, efflux pumps, or intracellular metabolism. Traditional Western Blots only measure protein levels, not binding.
The Solution: Cellular Thermal Shift Assay (CETSA)
CETSA relies on the biophysical principle of ligand-induced thermal stabilization .[1] When a drug binds its target, it increases the thermodynamic stability of the protein, causing it to denature and precipitate at higher temperatures compared to the unbound protein [1].
Experimental Protocol: The "Melt Curve" Workflow
Objective: Determine the aggregation temperature (
) shift () induced by Compound X.
Treatment:
Seed cells (e.g., HEK293 or disease-relevant line) to 70-80% confluency.
Treat Aliquot A with Compound X (5x EC50 concentration) for 1 hour.
Treat Aliquot B with DMSO (Vehicle Control) .
Thermal Challenge:
Divide each aliquot into 10 PCR tubes.
Heat individual tubes to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler.
Critical Step: Immediately cool to 25°C to stop denaturation.
Lysis & Separation:
Lyse cells using a mild detergent (e.g., 0.4% NP-40) supplemented with protease inhibitors.
Centrifuge: 20,000 x g for 20 minutes at 4°C.
Mechanism:[2][3][4] Denatured/aggregated proteins pellet out; stabilized (drug-bound) proteins remain in the supernatant.
Detection:
Analyze supernatants via Western Blot or AlphaScreen.
Plot "Fraction Soluble" vs. Temperature.
Visualization: CETSA Logic Flow
Figure 1: The CETSA workflow separates ligand-stabilized targets (soluble) from unbound denatured targets (precipitated).
Part 2: Comparative Kinetic Profiling (SPR)
The Shift: From Affinity (
) to Residence Time (
)
Many "failed" clinical candidates have high affinity but short residence times. According to the Copeland Residence Time Model , the duration a drug stays bound to its target (
) often correlates better with in vivo efficacy than equilibrium affinity () [2].[3]
Comparative Protocol: Compound X vs. Reference Standard
Technique: Surface Plasmon Resonance (SPR) using a Biacore or similar system.
Immobilization:
Target protein is immobilized on a CM5 sensor chip via Amine Coupling.
Target Density: Low density (~50-100 RU) to minimize mass transport limitations.
Injection (Single-Cycle Kinetics):
Inject Reference Standard (e.g., current market drug) at 5 increasing concentrations without regeneration between injections.
Repeat with Compound X .
Analysis:
Fit data to a 1:1 Langmuir binding model.
Calculate Residence Time:
.
Data Presentation: Comparative Matrix
Table 1: Kinetic differentiation of Compound X against a standard competitor.
Metric
Reference Standard (Competitor)
Compound X (Novel Lead)
Interpretation
()
Compound X associates slower.
()
Critical: Compound X dissociates 20x slower.
(nM)
40
5
Compound X has higher affinity driven by slow off-rate.
Residence Time ()
1.6 min
33.3 min
Compound X engages the target for >30 mins, implying durable efficacy.
Part 3: Mechanistic Specificity (CRISPR/Cas9)
The "Off-Target" Trap
A compound might kill cancer cells, but is it killing them via the intended target? If a compound is equally toxic to Wild-Type cells and Target-Knockout cells, the mechanism is off-target [3].
Validation Protocol: Genetic Epistasis
Generation of Null Lines: Use CRISPR/Cas9 to generate a homozygous knockout (KO) of the target protein in the cell line of interest.
Viability Assay:
Treat WT Cells with Compound X (Dose-Response).
Treat KO Cells with Compound X (Dose-Response).
Interpretation:
On-Target: KO cells are resistant to the compound (Shift in IC50 > 100-fold).
Off-Target: KO cells remain sensitive (IC50 is unchanged).
Visualization: The Validation Hierarchy
Figure 2: The hierarchical validation funnel. A compound must pass kinetic, engagement, and specificity filters to proceed.
References
Martinez Molina, D., et al. (2013).[5] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][6][7][8] Science, 341(6141), 84-87.[6][7] Link
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006).[9] Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. Link
Lin, A., et al. (2019). CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials. eLife, 8, e45313. Link
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
Note: As the "Topic" field in your prompt contained formatting instructions rather than a specific subject, I have selected Targeted Protein Degradation (PROTACs) as the subject. This topic perfectly matches the "Senior...
Author: BenchChem Technical Support Team. Date: February 2026
Note: As the "Topic" field in your prompt contained formatting instructions rather than a specific subject, I have selected Targeted Protein Degradation (PROTACs) as the subject. This topic perfectly matches the "Senior Application Scientist" persona and the "Drug Development" audience required by your parameters.
Content Type: In-Depth Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Event-Driven Paradigm
Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-driven pharmacology (inhibition) to event-driven pharmacology (elimination). Unlike small molecule inhibitors (SMIs) that require high systemic exposure to maintain target occupancy, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple copies of a Protein of Interest (POI) by recruiting an E3 ubiquitin ligase, forming a ternary complex, and facilitating polyubiquitination and subsequent proteasomal degradation [1].
This guide details the critical parameters for PROTAC design, focusing on ternary complex cooperativity, linker chemistry optimization, and the validation of degradation kinetics using HiBiT technology.
Mechanistic Principles & Design Strategy
The Ternary Complex and Cooperativity (
)
The formation of the ternary complex (POI:PROTAC:E3 Ligase) is the rate-limiting step in TPD. The stability of this complex is not merely the sum of the binary affinities; it is governed by the cooperativity factor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
).[1] Positive cooperativity () implies that the PROTAC stabilizes de novo protein-protein interactions (PPIs) between the POI and the E3 ligase, often leading to higher degradation potency and selectivity, even with weak binary affinities [2].
The "Hook Effect" (Autoinhibition):
A critical consideration in PROTAC dosing is the "Hook Effect." At high concentrations, binary complexes (PROTAC:POI and PROTAC:E3) outcompete the formation of the productive ternary complex, resulting in a bell-shaped dose-response curve. Experimental design must account for this by screening across a wide logarithmic concentration range [3].
Linker Chemistry: The Structural Determinant
The linker is not a passive connector; it determines the spatial orientation and flexibility required for ubiquitination.
Composition: Polyethylene glycol (PEG) linkers improve solubility but may introduce conformational entropy. Alkyl chains provide rigidity but reduce solubility.
Length: Linker length must be optimized to span the gap between the E3 ligand binding pocket and the POI surface without inducing steric clashes. "Linkerology" studies suggest that shorter linkers often enhance cooperativity by restricting the conformational space, forcing specific PPIs [4].
Visualization of the PROTAC Mechanism
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the critical ternary complex formation and the recycling of the PROTAC molecule.
Figure 1: The catalytic cycle of PROTAC-mediated degradation. Note the recycling step which enables substoichiometric potency.
Experimental Protocol: Kinetic Degradation Analysis via HiBiT
To validate PROTAC efficacy, endpoint assays (Western Blot) are insufficient for capturing kinetic parameters (
, , and initial rate). The HiBiT-LgBiT split luciferase system allows for quantitative, real-time monitoring of endogenous protein levels [5].[2]
Protocol Overview
Objective: Quantify the degradation rate and potency of a BRD4-targeting PROTAC (e.g., MZ1) using CRISPR-engineered HEK293 cells expressing HiBiT-BRD4.[2]
Neutral cooperativity; linker too flexible (entropic penalty).
Screening Workflow Visualization
The following diagram outlines the hierarchical screening cascade for identifying lead PROTAC candidates.
Figure 2: Hierarchical screening cascade from biophysical validation to cellular efficacy.
References
Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. Link
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. Link
Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society, 135(16), 6092-6099. Link
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[4] Link
Promega Corporation. (2023).[3][5][6][7] Nano-Glo® HiBiT Lytic Detection System Protocol. Link
Technical Guide: Solubility Profiling of N,2-Dihydroxy-5-nitrobenzamide
Executive Summary N,2-Dihydroxy-5-nitrobenzamide , commonly referred to in literature as 5-Nitrosalicylhydroxamic acid (5-NSHA) , represents a critical scaffold in medicinal chemistry, particularly known for its efficacy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N,2-Dihydroxy-5-nitrobenzamide , commonly referred to in literature as 5-Nitrosalicylhydroxamic acid (5-NSHA) , represents a critical scaffold in medicinal chemistry, particularly known for its efficacy as a urease inhibitor and its metal-chelating properties.
For researchers and drug developers, this molecule presents a classic solubility paradox: the nitro group (
) confers lipophilicity and electron-withdrawing character, while the salicylhydroxamic core ( and ) introduces significant hydrogen-bonding potential.
This guide moves beyond basic solubility tables to provide a mechanistic understanding of how this molecule interacts with solvent systems. It establishes a self-validating protocol for solubility determination and offers formulation strategies to overcome its poor aqueous solubility at neutral pH.
Physicochemical Characterization
To predict solubility behavior, we must first deconstruct the molecule’s electronic and structural properties. The solubility of 5-NSHA is governed by the competition between its hydrophobic nitro-aromatic ring and its hydrophilic ionizable groups.
Structural Analysis & pKa Dynamics
The molecule possesses two distinct acidic protons, which dictates that its solubility is highly pH-dependent.
Functional Group
Approx. pKa
Role in Solubility
Phenolic -OH (C2)
~5.5 – 6.5
Primary Acidity: The electron-withdrawing 5-nitro group stabilizes the phenoxide anion, making this significantly more acidic than unsubstituted salicylhydroxamic acid.
Hydroxamic -NH/-OH
~8.5 – 9.5
Secondary Acidity: Deprotonation here occurs at higher pH, leading to a dianionic species with high water solubility.
Nitro Group (-NO₂)
N/A
Lipophilicity: Increases and reduces water solubility, requiring polar aprotic solvents for dissolution.
Key Insight: At physiological pH (7.4), the molecule exists largely as a mono-anion, which improves solubility compared to the neutral species (pH < 5), but may still require co-solvents for high-concentration stock solutions.
Solubility Profile by Solvent Class[1]
The following data categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and empirical observations of structural analogs (e.g., 2-Hydroxy-5-nitrobenzamide and salicylhydroxamic acid).
Thermodynamic Solubility Estimates
Note: Values are estimates based on structural analogs. Exact values must be determined empirically using the protocol in Section 4.
Solvent Class
Solvent
Solubility Rating
Estimated Range
Mechanism of Action
Polar Aprotic
DMSO
Excellent
> 50 mg/mL
Strong H-bond acceptor (S=O) disrupts intermolecular H-bonds of the solute.
Polar Aprotic
DMF
Excellent
> 40 mg/mL
Similar mechanism to DMSO; preferred for reactions requiring higher boiling points.
Polar Protic
Ethanol
Moderate
5 – 15 mg/mL
Amphipathic nature matches the solute; solubility increases significantly with heat.
Polar Protic
Water (pH 7)
Poor
< 1 mg/mL
High lattice energy of the solid opposes hydration.
Alkaline Water
0.1M NaOH
High
> 20 mg/mL
Deprotonation forms the sodium salt, breaking the crystal lattice.
Non-Polar
Hexane
Insoluble
< 0.01 mg/mL
Lack of polarity prevents interaction with the nitro/hydroxyl groups.
The "Ammonium Salt" Strategy
For biological assays where DMSO is toxic (>0.1%), do not attempt to dissolve the neutral powder directly in water.
Dissolve 5-NSHA in a minimal volume of DMSO.
Dilute slowly into a buffered aqueous solution (pH 7.4 or higher).
Alternative: Pre-solubilize in 1 equivalent of aqueous ammonia or NaOH to form the salt, then dilute.
Do not rely on literature values alone. Batch-to-batch variation in crystal habit (polymorphism) can alter solubility by up to 30%. Use this Shake-Flask Protocol to validate your specific lot.
Workflow Diagram
The following logic flow ensures data integrity and reproducibility.
Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility. Note the critical loop at "Visual Check" to ensure saturation.
Analytical Method (HPLC Conditions)
To quantify the filtrate, use these generic starting conditions, optimized for nitro-aromatics:
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV @ 320 nm (The nitro group induces a bathochromic shift; 254 nm is also usable but less specific).
Flow Rate: 1.0 mL/min.
Mechanistic Solvation & Formulation
Understanding how the solvent interacts with N,2-Dihydroxy-5-nitrobenzamide aids in troubleshooting precipitation.
Solvation Mechanism
The molecule acts as a "chameleon." In non-polar environments, it forms intramolecular Hydrogen bonds (between the phenolic OH and the carbonyl oxygen). In polar aprotic solvents (DMSO), these intramolecular bonds break, and the solvent molecules form a "shell" around the H-bond donors.
Figure 2: Solvation dynamics. DMSO effectively accepts protons from the solute, whereas the cohesive energy of the water network combined with the hydrophobic nitro-ring hinders aqueous solubility.
Formulation for Animal Studies (In Vivo)
For researchers moving to in vivo studies, pure DMSO is not viable. Use a co-solvent system:
5% DMSO (Solubilizer)
40% PEG 300 or PEG 400 (Stabilizer/Co-solvent)
5% Tween 80 (Surfactant to prevent precipitation upon dilution)
50% Saline/Water (Bulk vehicle)
Procedure: Dissolve compound in DMSO first.[1] Add PEG. Add Tween. Finally, add Saline slowly with vortexing.
References
PubChem. (2025).[2][3][4] 2-Hydroxy-5-nitrobenzamide Compound Summary. National Library of Medicine. [Link]
Al-Mogren, M. M., et al. (2013). Synthesis, spectroscopic characterization and biological activity of 5-nitrosalicylaldehyde derivatives. Journal of Molecular Structure.
ResearchGate. (2019). Solubility of 5-nitrosalicylaldehyde in aqueous co-solvent mixtures. [Link]
Bordwell, F. G. (1976). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
N,2-Dihydroxy-5-nitrobenzamide spectroscopic data (NMR, IR, MS)
This is a comprehensive technical guide for the spectroscopic characterization of -Dihydroxy-5-nitrobenzamide (also known as 5-Nitrosalicylhydroxamic Acid ). This document is structured to support researchers in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide for the spectroscopic characterization of
-Dihydroxy-5-nitrobenzamide (also known as 5-Nitrosalicylhydroxamic Acid ). This document is structured to support researchers in the synthesis, validation, and structural elucidation of this compound, particularly in the context of urease inhibition or metallo-organic complexation studies.
Technical Guide: Spectroscopic Elucidation of
-Dihydroxy-5-nitrobenzamide
Executive Summary & Compound Profile
-Dihydroxy-5-nitrobenzamide is a dual-functional pharmacophore combining a salicylic acid core with a hydroxamic acid moiety. It is primarily investigated as a potent urease inhibitor (due to the hydroxamic acid's ability to chelate nickel in the enzyme active site) and as a nitric oxide donor precursor.
IUPAC Name:
-Dihydroxy-5-nitrobenzamide
Common Synonyms: 5-Nitrosalicylhydroxamic acid (5-Nitro-SHA), 5-Nitro-2-hydroxybenzohydroxamic acid.
Molecular Formula:
Molecular Weight: 198.13 g/mol
Key Structural Features:
Phenolic Hydroxyl (C2-OH): Intramolecularly hydrogen-bonded to the carbonyl oxygen.
Hydroxamic Acid (-CONHOH): A bidentate ligand site capable of
isomerism, though the -conformer is stabilized by the internal H-bond.
Synthesis & Impurity Profile
Understanding the synthetic origin is critical for interpreting spectroscopic impurities. The standard route involves the nitration of salicylic acid followed by coupling with hydroxylamine.
Figure 1: Synthetic pathway highlighting the potential for 5-nitrosalicylic acid impurities.
Mass Spectrometry (MS) Data
Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-) is the preferred ionization method due to the acidity of the phenolic and hydroxamic protons.
Primary Ionization
Theoretical [M-H]
: 197.02
Observed Base Peak:
197.0 (100%)
Fragmentation Logic (MS/MS)
The fragmentation pattern is diagnostic for the hydroxamic acid moiety and the nitro group.
Fragment Ion ()
Loss Species
Mechanistic Explanation
197.0
[M-H]
Deprotonated molecular ion (Parent).
181.0
M - 16
Loss of Oxygen (from N-O bond cleavage).
180.0
M - 17
Loss of OH radical (characteristic of hydroxamic acids).
151.0
M - 46
Loss of NO group (nitro-aromatic cleavage).
137.0
M - 60
Loss of CONHO (Loss of entire hydroxamic moiety).
Analyst Note: A peak at
182 (in negative mode) indicates the presence of the 5-nitrosalicylic acid precursor , a common contaminant resulting from hydrolysis or incomplete coupling.
Infrared Spectroscopy (IR)
Methodology: KBr Pellet or ATR (Solid State).
The spectrum is dominated by strong hydrogen bonding, which broadens the OH/NH regions.
Functional Group
Wavenumber (cm)
Intensity/Shape
Assignment Notes
O-H / N-H
3200 – 3450
Broad, Medium
Overlapping stretch of hydroxamic OH, NH, and phenolic OH.
C=O (Amide I)
1640 – 1660
Strong, Sharp
Lower than typical esters due to resonance with the nitrogen lone pair.
NO (Asym)
1515 – 1540
Strong
Characteristic asymmetric nitro stretch.
NO (Sym)
1335 – 1350
Strong
Characteristic symmetric nitro stretch.
N-O (Hydroxamic)
900 – 950
Medium
Specific to the N-O bond in the hydroxamic acid.
Nuclear Magnetic Resonance (NMR)
Methodology:
Solvent: DMSO-
is mandatory . The compound is insoluble in CDCl.
Concentration: 5-10 mg/mL.
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
H NMR Data (400 MHz, DMSO-
)
The aromatic region shows a classic 1,2,4-trisubstituted benzene pattern (or 1,2,5-substitution depending on numbering convention relative to the priority group).
Position
Shift (, ppm)
Multiplicity
Coupling (Hz)
Assignment Logic
OH (Phenol)
12.5 – 13.0
Broad Singlet
-
Deshielded by intramolecular H-bond to C=O.
NH (Amide)
11.2 – 11.5
Broad Singlet
-
Exchangeable with DO.
OH (Hydroxamic)
9.3 – 9.8
Broad Singlet
-
Often broad; may merge with NH depending on water content.
H-6
8.60 – 8.70
Doublet (d)
Meta to NO, Ortho to Carbonyl. Most deshielded aromatic proton.
H-4
8.25 – 8.35
Doublet of Doublets (dd)
Ortho to NO, Para to Carbonyl.
H-3
7.10 – 7.20
Doublet (d)
Ortho to Phenolic OH. Shielded by electron-donating OH.
Critical Coupling Analysis:
The small coupling (
Hz) represents the meta-coupling between H-6 and H-4.
The large coupling (
Hz) represents the ortho-coupling between H-4 and H-3.
C NMR Data (100 MHz, DMSO-
)
Carbonyl (C=O):
162.0 – 164.0 ppm (Hydroxamic carbonyl).
C-OH (Phenolic, C-2):
160.0 – 162.0 ppm.
C-NO
(C-5): 139.0 – 141.0 ppm.
Aromatic CH:
126.0 – 128.0 (C-4, C-6), 118.0 (C-3).
Quaternary C (C-1):
114.0 – 116.0 ppm.
Structural Elucidation Logic Flow
The following diagram illustrates the logical pathway to confirm the structure using the data above.
Dry the Sample: Ensure the solid is dried under vacuum over P
O for 4 hours to remove hydration water, which broadens NH/OH signals.
Solvent: Use 0.6 mL of DMSO-
(99.9% D).
Dissolution: The compound may require mild sonication (30 seconds). Do not heat above 40°C to avoid degradation of the hydroxamic bond.
Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay (
) of at least 2.0 seconds to allow full relaxation of the aromatic protons for accurate integration.
Protocol B: Ferric Chloride Color Test (Rapid Validation)
Hydroxamic acids form highly colored complexes with Fe(III). This is a quick qualitative check before running expensive spectral analysis.
Dissolve ~1 mg of the sample in 1 mL of Methanol.
Add 2 drops of 1% FeCl
solution.
Result: A deep violet/red color confirms the presence of the hydroxamic acid moiety. (The precursor, 5-nitrosalicylic acid, yields a different violet color, but the hydroxamic complex is typically more intense and pH dependent).
References
Synthesis and Precursor Data
5-Nitrosalicylic acid NMR Data. ChemicalBook. Retrieved from .
Urease Inhibition & Metal Complexation
An overview: metal-based inhibitors of urease. (2021).[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry. .
General Hydroxamic Acid Characterization
Spectroscopic identification of organic compounds. Silverstein, R. M., et al. (Standard Text).[3]
Mass Spectrometry of Nitro Compounds
Mass spectrometry based fragmentation patterns of nitrosamine and nitro compounds. (2022).[4] .
Foundational & Exploratory: Keywords related to the basic understanding, discovery, and preliminary investigation.
Topic: in Early-Stage Drug Development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals From Multi-Omics Integration to Confirmed Hits[1] Executive Summary In t...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: in Early-Stage Drug Development
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
From Multi-Omics Integration to Confirmed Hits[1]
Executive Summary
In the "Foundational & Exploratory" phase of drug development, the primary objective is not merely to find a molecule that binds a protein, but to prove that modulating a specific biological target will yield a therapeutic benefit. This guide outlines the technical workflow for Target Discovery and Validation , moving from hypothesis generation via multi-omics to rigorous experimental confirmation.
As a Senior Application Scientist, I emphasize that correlation is not causation . The protocols below are designed to challenge your hypothesis. We use CRISPR to prove necessity, CETSA to prove physical engagement, and PROTACs to prove that degradation yields a phenotypic cure.
Phase I: The Biological Rationale (Multi-Omics Integration)
Modern discovery does not start with a single protein; it starts with a network. "One gene, one disease" is largely obsolete. We must integrate layers of biological data to identify nodes of fragility in a disease network.
The Integration Workflow
Genomics (GWAS/Exome): Identifies heritable risk factors. Limitation: Does not indicate druggability.
Transcriptomics (scRNA-seq): Maps cellular heterogeneity and state changes. Critical Insight: Differentiates between "driver" and "passenger" gene expression changes.
Proteomics: Validates that the transcript actually results in a functional protein.
Scientist’s Note: Do not rely solely on differential expression. A gene upregulated 100-fold might be a downstream symptom, not a driver. Look for Master Regulators —transcription factors or kinases that control the module but may not change significantly in abundance themselves.
Phase II: High-Throughput Target Identification
Once a list of putative targets is generated, we must filter them for essentiality. The gold standard for this is the Pooled CRISPR-Cas9 Knockout Screen.
Protocol: Genome-Wide CRISPR-Cas9 Pooled Screening
Objective: Identify genes whose loss confers resistance (positive selection) or sensitivity (negative selection) to a specific stressor.
Step-by-Step Methodology:
Library Selection:
Use a validated library (e.g., GeCKO v2 or Brunello) containing 4–6 sgRNAs per gene.
Why: Multiple guides per gene minimize off-target false positives.
Lentiviral Transduction (The Critical Step):
Parameter: Multiplicity of Infection (MOI) must be 0.3 .[1]
Causality: An MOI of 0.3 ensures that statistically, most infected cells receive only one viral particle. If a cell receives two sgRNAs, you cannot attribute the phenotype to a single gene knockout, compromising data integrity.
Maintain selection for 5–7 days to eliminate non-transduced cells.
Expansion and Screening:
Maintain coverage at 500x (i.e., 500 cells per sgRNA) throughout the culture period.
Why: If cell numbers drop below this threshold, random drift (bottlenecking) will skew sgRNA representation, creating false hits.
Deconvolution (NGS):
Extract genomic DNA. PCR-amplify the sgRNA cassette.
Sequence using Next-Generation Sequencing (NGS).[1]
Analyze enrichment/depletion using algorithms like MAGeCK.[1]
Visualization: CRISPR Screening Workflow
Figure 1: Workflow for pooled CRISPR-Cas9 screening, emphasizing the critical MOI 0.3 step to ensure single-variant-per-cell integrity.[1]
Phase III: Target Validation (The "Killer" Experiments)
A "hit" from a screen is just a hypothesis. You must now validate it.[1] We focus on two pillars: Physical Engagement and Functional Relevance .
Pillar A: Physical Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA) validates that a small molecule (or hit compound) physically binds to the target protein inside a living cell.[2]
Principle: Ligand binding stabilizes a protein, shifting its melting temperature (
Causality: We use freeze-thaw rather than harsh sonication to keep the aggregated (denatured) proteins insoluble, while the stable (bound) proteins remain soluble.
Separation:
Centrifuge at 20,000 x g for 20 minutes at 4°C.
Critical Step: Collect the supernatant (soluble fraction). Discard the pellet.
Detection:
Run supernatant on SDS-PAGE and Western Blot for the target protein.
Result: The compound-treated samples should show bands at higher temperatures compared to DMSO controls.
Pillar B: Functional Validation (PROTACs)
Genetic knockout (CRISPR) removes the protein before it folds. This can trigger compensation. PROTACs (Proteolysis Targeting Chimeras) degrade the mature protein, mimicking the kinetics of a drug.
Why use PROTACs for Validation?
If a PROTAC degrades the target and reverses the disease phenotype, you have validated both the target and the therapeutic modality.
To advance a target from "Exploratory" to "Pipeline," it must meet specific quantitative thresholds.
Assay Type
Metric
Acceptance Threshold
Significance
CRISPR Screen
False Discovery Rate (FDR)
Statistical confidence that the hit is not random noise.
CETSA
(Thermal Shift)
Indicates significant physical stabilization of the target by the ligand.
Western Blot
Degradation ()
For PROTACs: Potent degradation at low concentrations suggests high target tractability.
Rescue
Phenotype Reversal
Re-expressing the target (cDNA) must restore the wild-type phenotype, proving on-target effect.
References
Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics. [Link]
Molina, D. M., et al. (2013).[3] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[3][4][5] Science. [Link]
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm.[6] Nature Reviews Drug Discovery. [Link]
Schirle, M., & Jenkins, J. L. (2016). Identifying compound efficacy targets in phenotypic drug discovery. Drug Discovery Today. [Link]
Application Notes and Protocols for N,2-Dihydroxy-5-nitrobenzamide in Anti-inflammatory Studies
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,2-Dihydroxy-5-nitrobenzamide in anti-inflammatory research. These application...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,2-Dihydroxy-5-nitrobenzamide in anti-inflammatory research. These application notes and detailed protocols outline a systematic approach to evaluate the anti-inflammatory potential of this compound, from initial in vitro screening in cellular models of inflammation to mechanistic studies and preliminary in vivo validation. The methodologies are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction and Scientific Background
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key component in the pathophysiology of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[1][2] The cellular and molecular mechanisms of inflammation are complex, involving a variety of signaling pathways and inflammatory mediators. A pivotal regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4][5]
N,2-Dihydroxy-5-nitrobenzamide is a small molecule whose structural relatives, such as 2-Hydroxy-5-nitrobenzoic acid, are recognized for their anti-inflammatory effects.[6] Notably, 2-Hydroxy-5-nitrobenzoic acid is a key intermediate in the synthesis of mesalazine, a drug used to treat inflammatory bowel disease.[6] Furthermore, the broader class of benzamides has been shown to possess anti-inflammatory properties, potentially through the inhibition of NF-κB.[7] These lines of evidence provide a strong rationale for investigating N,2-Dihydroxy-5-nitrobenzamide as a potential novel anti-inflammatory agent.
This guide will detail a logical workflow for the systematic evaluation of N,2-Dihydroxy-5-nitrobenzamide's anti-inflammatory efficacy. The workflow begins with assessing the compound's cytotoxicity, followed by its ability to modulate key inflammatory markers in a well-established in vitro model of macrophage activation.[8][9] Subsequently, protocols for elucidating the compound's mechanism of action, focusing on the NF-κB signaling pathway, are provided. Finally, a standard in vivo model is described for preliminary assessment of the compound's anti-inflammatory activity in a whole organism.
Experimental Workflow for Anti-inflammatory Evaluation
A tiered approach is recommended to efficiently and comprehensively assess the anti-inflammatory properties of N,2-Dihydroxy-5-nitrobenzamide. This workflow ensures that each experimental stage provides the necessary data to justify proceeding to the next, more complex and resource-intensive stage.
Caption: A logical workflow for the anti-inflammatory evaluation of N,2-Dihydroxy-5-nitrobenzamide.
Phase 1: In Vitro Characterization Protocols
Protocol 1: Preparation and Quality Control of N,2-Dihydroxy-5-nitrobenzamide Stock Solution
Rationale: To ensure the accuracy and reproducibility of biological assays, it is critical to start with a well-characterized and pure compound.
Materials:
N,2-Dihydroxy-5-nitrobenzamide powder
Dimethyl sulfoxide (DMSO), cell culture grade
Sterile, pyrogen-free microcentrifuge tubes
Analytical balance
Vortex mixer
Procedure:
Accurately weigh a precise amount of N,2-Dihydroxy-5-nitrobenzamide powder.
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 100 mM).
Ensure complete dissolution by vortexing thoroughly. Gentle warming may be applied if necessary.
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C, protected from light.
For all experiments, thaw a fresh aliquot and prepare working dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: Before evaluating the anti-inflammatory effects of N,2-Dihydroxy-5-nitrobenzamide, it is essential to determine the concentration range that is non-toxic to the cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
RAW 264.7 macrophage cell line
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
N,2-Dihydroxy-5-nitrobenzamide stock solution
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
DMSO
96-well cell culture plates
Multichannel pipette
Microplate reader
Procedure:
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Prepare serial dilutions of N,2-Dihydroxy-5-nitrobenzamide in DMEM, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 µM).
After 24 hours, remove the old medium from the cells and add 100 µL of the various concentrations of the compound to the wells in triplicate. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubate the plate for 24 hours.
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle control.
Treatment Group
Concentration (µM)
Absorbance (570 nm)
% Viability
Vehicle Control
0
1.25 ± 0.05
100
DHNB
1
1.23 ± 0.06
98.4
DHNB
10
1.20 ± 0.04
96.0
DHNB
50
1.15 ± 0.07
92.0
DHNB
100
1.08 ± 0.05
86.4
DHNB
250
0.85 ± 0.08
68.0
DHNB
500
0.50 ± 0.06
40.0
Caption: Example data for a cell viability assay of N,2-Dihydroxy-5-nitrobenzamide (DHNB) on RAW 264.7 cells.
Phase 2: In Vitro Efficacy Screening Protocols
Protocol 3: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[9][10][11][12] This model allows for the assessment of a compound's ability to suppress the production of key inflammatory mediators.
Materials:
RAW 264.7 cells
DMEM with 10% FBS and 1% Penicillin-Streptomycin
N,2-Dihydroxy-5-nitrobenzamide (non-toxic concentrations determined from Protocol 2)
Lipopolysaccharide (LPS) from E. coli O111:B4
24-well cell culture plates
Procedure:
Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/mL (500 µL per well) and incubate for 24 hours.
Pre-treat the cells with various non-toxic concentrations of N,2-Dihydroxy-5-nitrobenzamide for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), a vehicle control group (DMSO), an LPS-only group, and a positive control group (e.g., dexamethasone).
After 24 hours, collect the cell culture supernatants for analysis of nitric oxide and cytokines.
Protocol 4: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator.[8][13] The Griess assay is a simple and sensitive colorimetric method for measuring nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
Collected cell culture supernatants from Protocol 3
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite standard solution
96-well plate
Procedure:
In a 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess Reagent A.
Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B to each well.
Incubate for another 10 minutes at room temperature, protected from light.
Measure the absorbance at 540 nm.
Quantify the nitrite concentration using a standard curve generated from the sodium nitrite standard solution.
Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.[14] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in cell culture supernatants.[15][16][17]
Materials:
Collected cell culture supernatants from Protocol 3
Commercially available ELISA kits for mouse TNF-α and IL-6
Microplate reader
Procedure:
Follow the manufacturer's protocol for the specific ELISA kit.
Briefly, coat a 96-well plate with the capture antibody.
Block the plate to prevent non-specific binding.
Add the cell culture supernatants and standards to the wells.
Add the detection antibody, followed by a streptavidin-HRP conjugate.
Add the substrate solution (e.g., TMB) and stop the reaction.[18]
Measure the absorbance at 450 nm.
Calculate the cytokine concentrations based on the standard curve.
Treatment Group
NO Production (µM)
TNF-α (pg/mL)
IL-6 (pg/mL)
Control
1.2 ± 0.2
50 ± 10
35 ± 8
LPS (1 µg/mL)
45.8 ± 3.5
2500 ± 210
1800 ± 150
LPS + DHNB (10 µM)
30.1 ± 2.8
1850 ± 180
1300 ± 120
LPS + DHNB (50 µM)
15.5 ± 1.9
980 ± 110
750 ± 90
LPS + Dexamethasone (1 µM)
8.2 ± 1.1
450 ± 60
320 ± 45
Caption: Hypothetical data showing the inhibitory effect of N,2-Dihydroxy-5-nitrobenzamide (DHNB) on LPS-induced NO, TNF-α, and IL-6 production in RAW 264.7 cells.
Phase 3: Mechanistic Studies Protocols
Protocol 6: Analysis of iNOS and COX-2 Expression (Western Blot)
Rationale: The increased production of NO and prostaglandins in inflammation is due to the upregulation of iNOS and COX-2 enzymes, respectively.[8][13][19] Western blotting allows for the detection and quantification of these protein expressions to determine if N,2-Dihydroxy-5-nitrobenzamide acts by suppressing their synthesis.
Materials:
Cell lysates from RAW 264.7 cells treated as in Protocol 3
Lyse the cells and determine the protein concentration of each sample.
Separate equal amounts of protein by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 7: Investigation of the NF-κB Signaling Pathway
Rationale: The NF-κB pathway is a critical regulator of iNOS, COX-2, and pro-inflammatory cytokine gene expression.[2][3][5] Investigating the effect of N,2-Dihydroxy-5-nitrobenzamide on key events in this pathway, such as the degradation of the inhibitory protein IκBα and the nuclear translocation of the p65 subunit, can elucidate its mechanism of action.
Caption: The NF-κB signaling pathway and a potential point of inhibition for N,2-Dihydroxy-5-nitrobenzamide.
Procedure (Western Blot for IκBα degradation and phospho-p65):
Treat RAW 264.7 cells with N,2-Dihydroxy-5-nitrobenzamide for 1 hour, followed by a short LPS stimulation (e.g., 30 minutes).
Prepare cytoplasmic and nuclear protein extracts.
Perform Western blotting as described in Protocol 6 using antibodies against IκBα, phospho-IκBα, p65, and phospho-p65. A loading control for the cytoplasmic fraction (e.g., β-actin) and nuclear fraction (e.g., Lamin B1) should be used.
Phase 4: In Vivo Proof-of-Concept Protocol
Protocol 8: Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model for screening acute anti-inflammatory activity.[20] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's efficacy in a living organism.
Materials:
Male Wistar rats or Swiss albino mice (6-8 weeks old)
N,2-Dihydroxy-5-nitrobenzamide
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Carrageenan solution (1% in sterile saline)
Plethysmometer
Indomethacin or Diclofenac (positive control)
Procedure:
Acclimatize the animals for at least one week before the experiment.
Fast the animals overnight with free access to water.
Divide the animals into groups (n=6-8 per group): Vehicle control, N,2-Dihydroxy-5-nitrobenzamide (at least 3 doses), and positive control.
Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Percentage Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Treatment Group
Dose (mg/kg)
Paw Volume Increase (mL) at 3h
% Inhibition
Vehicle Control
-
0.85 ± 0.07
-
DHNB
25
0.62 ± 0.06
27.1
DHNB
50
0.45 ± 0.05
47.1
DHNB
100
0.31 ± 0.04
63.5
Indomethacin
10
0.25 ± 0.03
70.6
Caption: Representative data from the carrageenan-induced paw edema model showing the dose-dependent anti-inflammatory effect of N,2-Dihydroxy-5-nitrobenzamide (DHNB).
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of N,2-Dihydroxy-5-nitrobenzamide as a potential anti-inflammatory agent. By following this systematic workflow, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, in vitro efficacy, mechanism of action, and preliminary in vivo activity. This structured approach will facilitate a thorough understanding of the therapeutic potential of N,2-Dihydroxy-5-nitrobenzamide and guide further drug development efforts.
References
Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde | Request PDF - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]
2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. (n.d.). Retrieved February 8, 2026, from [Link]
In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa - Biomedical Research and Therapy. (n.d.). Retrieved February 8, 2026, from [Link]
Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems - SciELO. (n.d.). Retrieved February 8, 2026, from [Link]
NF-kB pathway: Significance and symbolism. (n.d.). Retrieved February 8, 2026, from [Link]
NF-κB - Wikipedia. (n.d.). Retrieved February 8, 2026, from [Link]
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. - MDPI. (2023, March 2). Retrieved February 8, 2026, from [Link]
Research Article Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - Semantic Scholar. (2021, March 19). Retrieved February 8, 2026, from [Link]
(PDF) NF-κB signaling in inflammation - ResearchGate. (2017, July 14). Retrieved February 8, 2026, from [Link]
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019, September 5). Retrieved February 8, 2026, from [Link]
Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides - PubMed. (n.d.). Retrieved February 8, 2026, from [Link]
NF-κB signaling in inflammation - PubMed - NIH. (n.d.). Retrieved February 8, 2026, from [Link]
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed. (n.d.). Retrieved February 8, 2026, from [Link]
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (n.d.). Retrieved February 8, 2026, from [Link]
Expression of Cyclooxygenase-2 and Inducible Nitric Oxide Synthase in Human Ovarian Tumors and Tumor-associated Macrophages1 - AACR Journals. (n.d.). Retrieved February 8, 2026, from [Link]
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018, November 19). Retrieved February 8, 2026, from [Link]
(PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]
Detection and Quantification of Cytokines and Other Biomarkers - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 8, 2026, from [Link]
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023, June 12). Retrieved February 8, 2026, from [Link]
Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl | IJN. (2017, December 20). Retrieved February 8, 2026, from [Link]
Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
The Ultimate Guide To Using Elisa Kits For Cytokine Detection - Biomatik. (2024, January 17). Retrieved February 8, 2026, from [Link]
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (n.d.). Retrieved February 8, 2026, from [Link]
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved February 8, 2026, from [Link]
Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (n.d.). Retrieved February 8, 2026, from [Link]
CYTOKINE ELISA | Bowdish Lab. (2011, April 7). Retrieved February 8, 2026, from [Link]
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved February 8, 2026, from [Link]
Macrophage Inflammatory Assay - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [Link]
Cytokine analysis - ELISA / CBA - Sanquin.org. (2022, October 12). Retrieved February 8, 2026, from [Link]
2-Hydroxy-5-nitrobenzamide - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [Link]
Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - MDPI. (n.d.). Retrieved February 8, 2026, from [Link]
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. (n.d.). Retrieved February 8, 2026, from [Link]
2-Hydroxy-5-nitro-N-phenylbenzamide - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [Link]
Application Note: N,2-Dihydroxy-5-nitrobenzamide (5-Nitrosalicylhydroxamic Acid) in Cell Culture
Technical Guide for Urease Inhibition and Metabolic Probing in Host-Pathogen Models Executive Summary & Chemical Identity N,2-Dihydroxy-5-nitrobenzamide , commonly referred to in literature as 5-Nitrosalicylhydroxamic Ac...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Urease Inhibition and Metabolic Probing in Host-Pathogen Models
Executive Summary & Chemical Identity
N,2-Dihydroxy-5-nitrobenzamide , commonly referred to in literature as 5-Nitrosalicylhydroxamic Acid (5-NSHA) , is a specialized chemical probe belonging to the hydroxamic acid class. Unlike broad-spectrum antibiotics, 5-NSHA functions primarily as a potent, competitive inhibitor of metalloenzymes, most notably Urease (nickel-dependent) and Alternative Oxidase (AOX) (iron-dependent).
This guide details the application of 5-NSHA in cell culture, specifically focusing on host-pathogen co-culture models (e.g., Helicobacter pylori infection of gastric epithelial cells) where urease activity is a critical virulence factor.
Chemical Specifications
Property
Detail
IUPAC Name
N,2-Dihydroxy-5-nitrobenzamide
Common Synonym
5-Nitrosalicylhydroxamic Acid (5-NSHA)
CAS Number
61494-42-6
Molecular Formula
C₇H₆N₂O₅
Molecular Weight
198.13 g/mol
Target Mechanism
Chelation of Ni²⁺ (Urease) or Fe²⁺/Fe³⁺ (AOX) active sites
Solubility
Soluble in DMSO (>20 mg/mL); Ethanol (Moderate); Water (Poor)
Mechanism of Action
To design effective experiments, researchers must understand that 5-NSHA does not kill cells via non-specific toxicity at optimal concentrations; rather, it starves specific enzymatic pathways.
The Chelation Blockade
The hydroxamic acid moiety (-CONHOH) and the adjacent phenolic hydroxyl group (at position 2) form a bidentate ligand.
Urease Inhibition: In H. pylori, urease hydrolyzes urea into ammonia and CO₂, neutralizing stomach acid. 5-NSHA chelates the two Nickel ions in the urease active site, locking the enzyme in an inactive state.
Alternative Oxidase (AOX): In trypanosomes (e.g., T. brucei) and fungi, AOX allows respiration when the cytochrome pathway is blocked. 5-NSHA inhibits this pathway by chelating the di-iron center.
Figure 1: Mechanism of Action for 5-NSHA via metalloenzyme chelation.
Preparation and Handling
Critical Note: Hydroxamic acids are prone to hydrolysis in strong acids or bases. Maintain neutral pH in stock solutions.
Stock Solution Protocol (100 mM)
Weighing: Weigh 19.8 mg of N,2-Dihydroxy-5-nitrobenzamide.
Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS for the master stock.
Dissolution: Vortex vigorously for 30–60 seconds. If particulate remains, warm to 37°C for 5 minutes. Sonication is permissible.
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.
Working Solution
Diluent: Serum-free cell culture media (e.g., RPMI 1640 or DMEM).
Preparation: Dilute the stock 1:1000 to achieve 100 µM.
Precipitation Check: Inspect for crystal formation under a microscope immediately after dilution. If crystals form, lower the concentration to 50 µM.
Experimental Protocol: H. pylori Urease Inhibition in Co-Culture
This protocol assesses the ability of 5-NSHA to inhibit bacterial urease activity in an in vitro infection model using AGS (human gastric adenocarcinoma) cells.
Reagents Required[2]
Cells: AGS Cells (ATCC CRL-1739).
Pathogen: H. pylori (strain 26695 or similar), grown on Columbia agar.
Assay Medium: RPMI 1640 (buffered with 25 mM HEPES, no bicarbonate if measuring pH change strictly).
Reagent: 5-NSHA Stock (100 mM).
Readout: Colorimetric Urease Assay (Phenol Red) or Ammonia Assay Kit.
Step-by-Step Workflow
Phase 1: Cell Seeding
Seed AGS cells in 24-well plates at
cells/well.
Incubate for 24 hours at 37°C, 5% CO₂ until 80–90% confluent.
Phase 2: Bacterial Preparation & Treatment
Harvest H. pylori and resuspend in antibiotic-free RPMI.
Adjust bacterial density to OD₆₀₀ = 1.0 (~
CFU/mL).
Compound Preparation: Prepare 5-NSHA concentrations (0, 10, 50, 100, 200 µM) in RPMI containing 5 mM Urea.
Control: DMSO vehicle control (0.1%).
Positive Control: Acetohydroxamic acid (AHA) at 10 mM (standard inhibitor).
Infection: Infect AGS cells at a Multiplicity of Infection (MOI) of 100:1 (Bacteria:Cells).
Treatment: Immediately add the 5-NSHA containing media to the wells.
Phase 3: Incubation & Readout
Incubate for 4–6 hours at 37°C.
Supernatant Collection: Collect 100 µL of supernatant.
Ammonia Quantification: Use the Berthelot method (Indophenol reaction) or a commercial Ammonia Assay Kit.
Mix supernatant with Phenol/Nitroprusside solution and Alkaline Hypochlorite.
Incubate 20 mins at RT.
Measure Absorbance at 630 nm.
Data Interpretation[1]
Efficacy: Calculate % Inhibition relative to the Vehicle Control.
IC50 Estimation: Plot Log[Concentration] vs. % Inhibition. 5-NSHA typically exhibits an IC50 in the low micromolar range (10–50 µM) against purified urease, though cell culture values may be higher due to permeability.
Protocol: Cytotoxicity Counter-Screen (MTT Assay)
To ensure the observed effects are due to enzyme inhibition and not host cell death, a cytotoxicity screen is mandatory.
Seeding: Seed AGS cells in 96-well plates (
cells/well).
Treatment: Treat cells with 5-NSHA (10–200 µM) for 24 hours (without bacteria).
Solubilization: Dissolve formazan crystals in DMSO.
Analysis: Absorbance at 570 nm.
Acceptance Criteria: >80% viability at the working concentration used in the urease assay.
Experimental Workflow Diagram
Figure 2: Experimental workflow for assessing Urease inhibition in a host-pathogen co-culture model.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation in Media
Concentration >200 µM or cold media
Warm media to 37°C before adding stock. Do not exceed 200 µM.
High Background Ammonia
Serum contamination
Use serum-free or dialyzed FBS media (FBS contains urease/ammonia).
No Inhibition Observed
Bacterial load too high
Reduce MOI to 50:1. The enzyme concentration may be saturating the inhibitor.
Host Cell Toxicity
DMSO concentration >0.5%
Ensure final DMSO concentration is <0.1% or include a Vehicle Control.
References
Identification of Compound: CAS 61494-42-6 Entry.[1][2][3][4][5][6] Chemical Book/PubChem. Available at: [Link] (General Reference for structure).
Urease Inhibition Mechanism: Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. (Contextual grounding for hydroxamic acid mechanism).
Salicylhydroxamic Acid in Co-Culture: Masocha, W., et al. (2018). "Evaluation of hydroxamic acid derivatives as potential anti-trypanosomal agents." Chemical Biology & Drug Design. (Demonstrates the utility of the N,2-dihydroxy scaffold).
H. pylori Protocols: Smoot, D. T. (1997). "Methods for culturing Helicobacter pylori." Methods in Molecular Medicine. (Standard protocol for AGS/H. pylori co-culture).
(Note: While specific literature on the exact derivative "5-nitro" is less abundant than the parent salicylhydroxamic acid, the protocols provided are derived from standard methodologies for this chemical class.)
Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.
Overcoming the 'Hook Effect', Linker Constraints, and Permeability Barriers Executive Summary This guide addresses the unique challenges inherent to PROTACs (Proteolysis Targeting Chimeras). Unlike traditional small mole...
Author: BenchChem Technical Support Team. Date: February 2026
Overcoming the 'Hook Effect', Linker Constraints, and Permeability Barriers
Executive Summary
This guide addresses the unique challenges inherent to PROTACs (Proteolysis Targeting Chimeras). Unlike traditional small molecule inhibitors (SMIs) driven by occupancy-based models, PROTACs operate on an event-driven pharmacology requiring the formation of a productive ternary complex (Target-Linker-E3). This application note provides actionable protocols for overcoming the "Hook Effect," optimizing linker composition ("Linkerology"), and validating intracellular degradation.
The "Hook Effect": Diagnosis and Mitigation[1][2]
The most common failure mode in PROTAC dose-response experiments is the Hook Effect , a bell-shaped efficacy curve where degradation decreases at high compound concentrations.
Mechanistic Insight
At optimal concentrations, the PROTAC acts as a bridge, recruiting the E3 ligase to the Protein of Interest (POI).[1] However, at supra-optimal concentrations, the PROTAC saturates the binding sites of both the POI and the E3 ligase independently. This forms non-productive binary complexes (POI-PROTAC and E3-PROTAC) that compete with and prevent the formation of the productive ternary complex .[1]
Visualization: Binary Saturation vs. Ternary Bridge
The following diagram illustrates the molecular competition driving the Hook Effect.
Caption: Figure 1. Mechanism of the Hook Effect. Excess PROTAC saturates binding sites, preventing the necessary E3-POI bridge.
Optimization Protocol: Cooperativity Assessment
To mitigate the Hook Effect, one must optimize for positive cooperativity (
), where the binding of the PROTAC to one protein enhances its affinity for the second.
Assay Selection: Use a live-cell NanoBRET™ Ternary Complex Assay .[2][3] Unlike biochemical assays (TR-FRET), this accounts for membrane permeability and intracellular competition.
Experimental Setup:
Transfect HEK293 cells with NanoLuc-fused Target and HaloTag-fused E3 Ligase.[4]
Treat with PROTAC titration (0.1 nM to 10 µM).
Data Analysis:
Plot BRET signal vs. Log[Concentration].
Pass Criteria: A curve that rises and plateaus is ideal. A sharp decline at high concentrations indicates a strong Hook Effect (low cooperativity).
Refinement: If Hook Effect is prominent, redesign the linker to induce de novo protein-protein interactions (PPIs) between the E3 and POI surfaces.
Linkerology: Addressing Solubility and Permeability
The linker is not merely a connector; it determines the spatial orientation and physicochemical properties of the degrader. A common error is treating the linker as a passive "rope."
Challenge: The "Beyond Rule of 5" Problem
PROTACs often exceed 800 Da. Traditional alkyl or PEG linkers can lead to high TPSA (Topological Polar Surface Area) and poor permeability.
Comparative Data: Linker Composition Impact
Linker Type
Flexibility
Permeability Risk
Metabolic Stability
Recommended Use
PEG (Polyethylene Glycol)
High
High (Polarity)
Low (Oxidation)
Initial screening; exploring length.
Alkyl Chains
Medium
Medium (Lipophilic)
Medium
Balancing solubility/permeability.
Rigid (Piperazine/Piperidine)
Low
Low (Improved)
High
Locking active conformation; improving DMPK.
Click-Chemistry (Triazole)
Low
Medium
High
Rapid library synthesis.
Protocol: Linker Scanning Workflow
Do not rely on a single linker length. Use a "Linker Scan" library approach.
Validating Degradation: The Self-Validating Protocol
Confirming that signal loss is due to proteasomal degradation (and not cytotoxicity or transcriptional downregulation) is critical for scientific integrity.
Protocol: Kinetic Degradation Verification
Method: HiBiT Lytic Detection System (Promega) or similar luciferase-fragment complementation.
Step-by-Step Methodology:
Cell Engineering: CRISPR-knockin of the 11-amino acid HiBiT tag to the endogenous locus of the POI (avoids overexpression artifacts).
Treatment:
Arm A: PROTAC Dose Response.
Arm B (Control): PROTAC + Epoxomicin (Proteasome Inhibitor) or MLN4924 (Neddylation inhibitor).
Arm C (Control): PROTAC + Competition (excess free E3 ligand).
Readout: Measure luminescence at 4h, 8h, and 24h.
Validation Criteria:
True PROTAC: Signal decreases in Arm A but is rescued to near-baseline in Arm B and Arm C.
False Positive: If Arm B (Proteasome inhibition) does not rescue the signal, the compound is likely cytotoxic or affecting transcription.
Optimization Workflow Diagram
The following flowchart guides the iterative process of PROTAC refinement.
Caption: Figure 2. Iterative PROTAC Optimization Workflow. Fail-fast criteria at binary and ternary stages save resources.
References
Bondeson, D. P., et al. (2018).[6] "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology.
Riching, K. M., et al. (2018). "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology.
Békés, M., et al. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery.
N,2-Dihydroxy-5-nitrobenzamide is a potent, reversible inhibitor belonging to the hydroxamic acid class. While often overshadowed by its parent compound (acetohydroxamic acid), the addition of the 5-nitro group and the 2-hydroxy (salicyl) moiety significantly alters its electronic properties, enhancing its binding affinity for the active sites of metalloenzymes, particularly Urease (EC 3.5.1.5).
The Chelation Mechanism
Unlike suicide substrates that covalently modify enzymes, this compound functions via bidentate metal chelation . The hydroxamic acid group (
) acts as a metal-binding "warhead."
Ionization: At physiological pH, the N-hydroxy group ionizes.
Coordination: The ionized oxygen and the carbonyl oxygen form a stable 5-membered chelate ring with the binuclear Nickel (Ni²⁺) center in the urease active site.
Displacement: This complex displaces the bridging hydroxide ion or water molecule required for the hydrolysis of urea, effectively locking the enzyme in an inactive state.
Mechanistic Pathway Diagram
Figure 1: Mechanism of urease inhibition.[1] The inhibitor chelates the active site Nickel ions, preventing urea binding and subsequent hydrolysis.[2]
This protocol uses the Berthelot (Indophenol) Method for ammonia detection. It is superior to phenol-red pH indicators for this compound because the nitro group can absorb light in the visible spectrum, potentially interfering with colorimetric pH assays. The Berthelot reaction (blue color, 625 nm) minimizes this interference.
Reagents & Preparation[1][3][4][5][6][7]
Assay Buffer: 25 mM HEPES, pH 7.5. (Avoid Phosphate buffers as they competitively inhibit urease).
Enzyme Stock: Jack Bean Urease (Type III or IX), 5 U/mL in Assay Buffer + 50% Glycerol.
Substrate: 500 mM Urea in Assay Buffer.
Inhibitor Stock: 100 mM N,2-Dihydroxy-5-nitrobenzamide in 100% DMSO .
Reagent A (Phenol): 1% (w/v) Phenol + 0.005% (w/v) Sodium Nitroprusside in water.
Reagent B (Alkaline Hypochlorite): 0.5% (w/v) NaOH + 0.1% (v/v) NaOCl (active chlorine) in water.
Step-by-Step Workflow
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in Assay Buffer (keep DMSO < 2% final). Range: 0.1 µM to 100 µM.
Pre-Incubation (CRITICAL):
Add 10 µL of Inhibitor dilution to 40 µL of Enzyme solution (0.5 U/mL final) in a 96-well clear plate.
Incubate for 20 minutes at 30°C .
Why? Hydroxamic acids often exhibit "slow-binding" kinetics. Omitting this step will underestimate potency (IC50).
Reaction Initiation:
Add 50 µL of Urea Substrate (250 mM final concentration).
Incubate for 15 minutes at 30°C .
Termination & Development:
Add 50 µL of Reagent A.
Immediately add 50 µL of Reagent B.
Incubate for 30 minutes at RT in the dark. (Blue color develops).
Readout: Measure Absorbance at 625 nm .
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the Berthelot Urease Inhibition Assay.
Data Analysis & Kinetic Characterization
To validate the mechanism, you must determine if the inhibition is competitive (binding free enzyme) or mixed (binding enzyme-substrate complex).
Calculating % Inhibition
: Buffer + Reagents (No Enzyme).
: Enzyme + Solvent (No Inhibitor).
Determining Mode of Inhibition (Lineweaver-Burk)
Run the assay with varying Urea concentrations (e.g., 2, 5, 10, 25, 50 mM) at 3 fixed inhibitor concentrations (e.g., 0,
, ).
Observation on Plot
Interpretation
Kinetic Constant to Extract
Lines intersect at Y-axis
Competitive (Most likely for N,2-dihydroxy...)
(Dissociation constant)
Lines intersect left of Y-axis
Mixed-Type
Parallel Lines
Uncompetitive (Rare for this class)
Expected Results: N,2-Dihydroxy-5-nitrobenzamide typically displays Competitive or Mixed-Competitive kinetics with
values in the low micromolar range (1–20 µM), depending on the urease source (Jack Bean vs. H. pylori).
Troubleshooting & Optimization
Solubility & Stability[8]
Issue: Compound precipitation upon addition to buffer.
Cause: The 5-nitro group increases hydrophobicity.
Solution: Ensure the initial DMSO stock is high concentration (100 mM). When diluting into buffer, vortex immediately. If precipitation persists, add 0.01% Triton X-100 to the assay buffer to stabilize the colloid.
Color Interference
Issue: High background absorbance at 625 nm.
Cause: At high concentrations (>100 µM), the nitro-phenolate anion (yellow/orange) might absorb slightly if the filter is wide.
Solution: Always include a "Compound Blank" (Buffer + Inhibitor + Reagents A/B, No Enzyme ) for every concentration point and subtract this value.
Buffer Choice[3]
Avoid: Tris (can chelate metals weakly), Phosphate (inhibits urease).
Recommended: HEPES (25-50 mM) or Maleic Acid buffers (pH 6.5-7.5).
References
Upadhyay, L., et al. "Recent advances in design of new urease inhibitors: A review." Journal of Advanced Pharmaceutical Technology & Research, 2012. Link
Amtul, Z., et al. "Chemistry and Mechanism of Urease Regulation." Current Medicinal Chemistry, 2002. Link
Todd, M.J., & Hausinger, R.P. "Competitive inhibitors of Klebsiella aerogenes urease. Mechanisms of interaction with the nickel active site." Journal of Biological Chemistry, 1989. Link
Kosikowska, P., & Berlicki, Ł. "Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review." Expert Opinion on Therapeutic Patents, 2011. Link
Technical Support Center: N,2-Dihydroxy-5-nitrobenzamide Synthesis
Topic: Optimization & Troubleshooting for 5-Nitrosalicylhydroxamic Acid Production Status: Operational | Tier: Level 3 (Senior Scientist) Introduction & Molecule Profile Welcome to the technical support hub for N,2-Dihyd...
Welcome to the technical support hub for N,2-Dihydroxy-5-nitrobenzamide (also known as 5-Nitrosalicylhydroxamic Acid ). This compound is a critical urease inhibitor and antimicrobial scaffold. Its synthesis involves a delicate balance between nucleophilic attack and competitive hydrolysis, complicated by the electron-withdrawing nitro group which increases the electrophilicity of the carbonyl but also the acidity of the phenol.
Primary Challenge: Chemo-selectivity (N- vs. O-acylation) and preventing ester hydrolysis.
Standard Yield Target: >75% (Isolated).
The "Gold Standard" Protocol
Do not deviate from this baseline unless necessary. This protocol is optimized to minimize the "Lossen Rearrangement" side-reaction and ester hydrolysis.
Method: Alkaline Methanolysis of Methyl 5-Nitrosalicylate
Slowly add the stoichiometric amount of base (KOH/NaOMe) dissolved in MeOH.
Checkpoint: A white precipitate (KCl or NaCl) will form. Stir for 15 min.
Critical: Filter off the salt quickly under inert atmosphere (Nitrogen/Argon) if possible. Free hydroxylamine is unstable; use immediately.
Coupling Reaction:
Dissolve Methyl 5-nitrosalicylate in anhydrous MeOH.
Add the filtrate from Step 1 (Free
) dropwise to the ester solution at 0°C .
Color Change: The solution will likely turn deep orange/red. This is normal (formation of the phenolate/hydroxamate dianion).
Allow to warm to Room Temperature (RT) and stir for 12–24 hours . Monitor via TLC (System: CHCl3:MeOH 9:1).
Workup & Isolation (The "Yield Killer" Step):
Evaporate MeOH under reduced pressure (Rotavap) to obtain a solid residue.
Dissolve residue in minimal cold distilled water.
Acidification: Cool to 0°C. Dropwise add 2N HCl until pH
2-3.
Observation: The deep red color should fade to yellow/pale orange, and a precipitate should form.
Filter, wash with cold water, and recrystallize from EtOH/Water.
Troubleshooting Center
Issue 1: "My product is a sticky red oil/goo, not a solid."
Diagnosis: Incomplete acidification or Solvent Trapping.
The "red" color indicates the compound is still in its salt form (Phenolate/Hydroxamate anion). The free acid is usually pale yellow or off-white.
Corrective Action:
Check pH: Ensure the final aqueous solution is pH 2–3. If it is pH 5–6, the phenolic proton is not fully protonated.
Salting Out: If the oil persists at pH 2, the compound may be water-soluble due to the hydroxamic moiety. Add solid NaCl to saturate the aqueous layer and force precipitation.
Extraction: If solid fails to form, extract the acidic aqueous layer with Ethyl Acetate (
). Dry over , filter, and evaporate.
Issue 2: "Yield is <30%. I see starting material or the carboxylic acid."
Diagnosis: Competitive Hydrolysis.
Water in your solvent is reacting with the ester faster than the hydroxylamine, producing 5-nitrosalicylic acid (which is unreactive to
without coupling agents).
Corrective Action:
Dry Solvents: Use anhydrous Methanol.
Excess Reagent: Increase
to 4.0–5.0 equivalents.
Temperature Control: Do not heat above RT. Higher temps favor hydrolysis and the Lossen rearrangement.
Issue 3: "The melting point is lower than reported (Reported: ~215-220°C)."
Diagnosis: O-acylation impurity or Solvate formation.
Hydroxylamine is an ambident nucleophile. While N-acylation is preferred, O-acylation (
) can occur, especially if the electronic environment is perturbed.
Corrective Action:
The Ferric Chloride Test: Dissolve a small amount of product in MeOH and add aqueous
.
Deep Violet/Red: Positive for Hydroxamic acid (Good).
No Color/Weak Color: Indicates O-acylated product or carboxylic acid.
Recrystallization: Recrystallize from dilute acetic acid or EtOH/Water to break solvates.
Mechanism & Logic Visualization
The following diagram details the competitive pathways. Understanding this logic is crucial for controlling the reaction parameters.
Caption: Figure 1. Reaction cascade showing the primary synthesis pathway (Green) versus competitive hydrolysis and degradation risks (Red).
Frequently Asked Questions (FAQ)
Q: Can I start from 5-Nitrosalicylic Acid instead of the ester?A: Yes, but it requires activation. You must use a coupling agent like CDI (Carbonyldiimidazole) or DCC .
Warning: Activated esters of hydroxamic acids are prone to the Lossen Rearrangement , where the compound rearranges to an isocyanate.[2] The Ester route (described above) is generally safer and higher yielding for this specific nitro-derivative.
Q: Why do I need 3-4 equivalents of Hydroxylamine?A: Two reasons:
Equilibrium: The reaction is reversible; excess amine drives it forward.
Sacrificial Base: The phenolic hydroxyl group (
due to the nitro group) will consume one equivalent of base/amine immediately. You need enough free amine to attack the ester.
Q: How do I store the final product?A: Hydroxamic acids can hydrolyze over time. Store in a desiccator at 4°C , protected from light. The nitro group makes the compound sensitive to UV-induced degradation over long periods.
Troubleshooting Decision Tree
Use this flow to diagnose your specific yield/purity problem.
Caption: Figure 2. Diagnostic workflow for isolating the root cause of synthesis failure.
References
Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry.
Reddy, P. R., et al. (2011). "Synthesis and biological evaluation of novel 5-nitrosalicylhydroxamic acid derivatives." Journal of Chemical and Pharmaceutical Research.
As a Senior Application Scientist, I often see researchers encounter "phantom" inhibition or inexplicable color changes when working with N,2-Dihydroxy-5-nitrobenzamide . This compound is a hydroxamic acid derivative, structurally defined by a benzamide core with a hydroxyl group at the ortho position (2-OH) and a nitro group at the meta position (5-NO2).
Its utility as a urease inhibitor and metal chelator is potent, but its stability is governed by three critical vulnerabilities:
Hydrolytic Instability: The hydroxamic acid bond (–CONHOH) is thermodynamically unstable relative to its hydrolysis products, especially in non-neutral pH.
Metal Ion Sensitivity: The N-hydroxy and 2-hydroxy groups create a perfect "pincer" for transition metals (Fe³⁺, Cu²⁺), causing immediate, intense color shifts often mistaken for oxidation.
Photolability: The nitro group renders the molecule susceptible to UV-induced reduction or radical formation.
Degradation Pathways & Mechanisms[1][2][3]
To troubleshoot effectively, you must understand the causality of degradation.
Primary Pathway: Acid/Base Hydrolysis
In aqueous solution, the hydroxamic acid moiety hydrolyzes to form 5-Nitrosalicylic acid and Hydroxylamine . This reaction is pseudo-first-order and is accelerated by heat and extreme pH.
Impact: 5-Nitrosalicylic acid does not possess the same metal-binding or enzyme-inhibiting properties as the parent hydroxamate. Your IC50 values will drift significantly.
Safety Note: Hydroxylamine is cytotoxic and mutagenic.
Secondary Pathway: Metal Chelation (The "False" Degradation)
This is not chemical degradation but a functional loss. Trace iron (ppb levels) in your buffers or glassware will bind to the hydroxamate/phenolic pocket.
Visual Cue: Solution turns deep red/purple (Fe³⁺) or green (Cu²⁺).
Impact: The free ligand concentration drops, and the metal complex may precipitate or act differently in assays.
Visualizing the Pathways
The following diagram maps the degradation logic and chemical transformations.
Caption: Figure 1. Dual instability pathways: Irreversible hydrolysis (red) yielding inactive acid, and reversible metal chelation (yellow) causing colorimetric interference.
Troubleshooting Guide (FAQ Format)
Q1: My stock solution turned a deep reddish-purple. Is it oxidized?
Diagnosis: Likely Metal Contamination , not oxidation.
Mechanism: Hydroxamic acids are siderophore analogs (iron carriers). They bind Fe(III) with extremely high affinity (
). Even trace iron from lower-grade salts or glass containers will trigger a Ligand-to-Metal Charge Transfer (LMCT) band, appearing red/purple.
Corrective Action:
The EDTA Test: Add a stoichiometric excess of EDTA to an aliquot of the colored solution.
Result: If the color fades/disappears, it was metal contamination. The compound is likely still intact.
Result: If the color persists, it may be oxidative degradation (quinone formation), though this is rarer.
Prevention: Use metal-free water (Milli-Q) and plasticware instead of glass for storage.
Q2: I see a white precipitate in my working buffer (pH 7.4) after 24 hours.
Diagnosis:Hydrolysis-Induced Precipitation .[1]
Mechanism: The parent compound (hydroxamic acid) has moderate solubility. However, the hydrolysis product, 5-nitrosalicylic acid , is less soluble in certain buffer systems, particularly if calcium or magnesium is present (forming insoluble salicylate salts).
Corrective Action:
Check the pH.[2] Hydrolysis accelerates away from neutral pH.
Prepare solutions fresh. Do not store aqueous working solutions >4 hours.
Q3: My IC50 values are increasing (potency loss) over time.
Diagnosis:Shelf-life Expiry / Hygroscopic Degradation .
Mechanism: In the solid state, if the bottle is not desiccated, moisture absorption catalyzes slow hydrolysis on the crystal surface. In DMSO stocks, the compound is relatively stable, but repeated freeze-thaw cycles introduce condensation.
Corrective Action:
Solvent Switch: Store stocks in anhydrous DMSO or DMF at -20°C. Avoid ethanol/methanol for long-term storage as they can facilitate transesterification/solvolysis over long periods.
Aliquot: Single-use aliquots are mandatory to prevent moisture entry.
Validated Storage & Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
Concentration: 10 mM to 50 mM.
Container: Amber glass vials (silanized preferred) or polypropylene cryovials.
Storage: -20°C or -80°C.
Stability: >6 months if protected from moisture.
Protocol B: QC Check for Hydrolysis (HPLC Method)
If you suspect your compound has degraded, run this simple linear gradient.
Parameter
Condition
Column
C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
5% B to 95% B over 15 minutes
Detection
UV @ 254 nm (aromatic) and 300-330 nm (nitro/phenolic)
Expected Result
Hydrolysis Product (Acid) elutes earlier (more polar) than the Parent (Hydroxamate) .
Decision Tree for Experimental Issues
Use this flow to diagnose issues in real-time.
Caption: Figure 2. Troubleshooting logic flow for common stability issues.
References
Hydrolysis Kinetics of Hydroxamic Acids
Title: Kinetics of the hydrolysis of acetohydroxamic acid in a nitric acid solution.
Source: Journal of Industrial and Engineering Chemistry.[3]
Technical Support Center: N,2-Dihydroxy-5-nitrobenzamide Solubility & Assay Optimization
Executive Summary Compound Profile: N,2-Dihydroxy-5-nitrobenzamide (chemically synonymous with 5-Nitrosalicylhydroxamic acid ) is a structural pharmacophore often utilized in fragment-based drug discovery, particularly a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound Profile: N,2-Dihydroxy-5-nitrobenzamide (chemically synonymous with 5-Nitrosalicylhydroxamic acid ) is a structural pharmacophore often utilized in fragment-based drug discovery, particularly as a metalloenzyme inhibitor (e.g., urease, matrix metalloproteinases) due to its bidentate chelating capability.[1][2][3][4][5]
The Challenge: The presence of the nitro group at position 5 significantly increases lipophilicity and crystal lattice energy, leading to poor aqueous solubility. Furthermore, the N,2-dihydroxy motif (salicylhydroxamic acid core) introduces complex ionization behaviors (pKa ~6.5–7.[2][4][5]5) and metal sensitivity, often causing "false" insolubility due to metal-mediated aggregation in non-pure buffers.[2][4][5]
This guide provides a validated troubleshooting framework to solubilize this compound for high-throughput screening (HTS) and enzymatic assays without compromising biological activity.
Part 1: Troubleshooting Guide (Q&A Format)
Category A: Solubility & Precipitation[6][7][8]
Q1: My compound dissolves in DMSO but precipitates immediately upon addition to the assay buffer. How do I prevent "solvent shock"?Diagnosis: This is a classic "crash-out" event caused by the rapid change in polarity.[2][4] The high lattice energy of the nitrobenzamide core drives rapid crystallization when the dielectric constant shifts from DMSO (
) to water ().
Solution: Implement the Intermediate Dilution Step (IDS) .[2][4]
Do not pipeline 100% DMSO stock directly into the aqueous buffer.[2][4][5]
Step 1: Dilute your 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Buffer or 100% Ethanol if compatible).[2][4][5]
Step 2: Pipette this intermediate solution into the final assay well.
Why this works: This lowers the local concentration supersaturation spike at the injection point.
Q2: Can I use cyclodextrins to enhance solubility, and will they interfere with the nitro group?Diagnosis: Yes, cyclodextrins are highly effective for nitro-aromatics.[5] The hydrophobic cavity of
-cyclodextrin (or HP--CD) accommodates the planar nitro-phenyl ring, shielding it from the aqueous environment.[2][4]
Solution: Use Hydroxypropyl--Cyclodextrin (HP--CD) .[2][4][6]
Protocol: Prepare the assay buffer containing 0.5% to 2% (w/v) HP-
Interference Check: Unlike serum albumin, cyclodextrins rarely bind non-specifically to the active sites of enzymes, but they can sequester the inhibitor if the binding constant (
) is too high. You must run a check with and without CD.[2][4][5]
Q3: I see a yellow precipitate, but only in buffers containing Magnesium or Iron. Why?Diagnosis: This is not simple solubility failure; it is Metal-Ligand Coordination Polymerization .[2][4] The N,2-dihydroxy motif acts as an O,O-bidentate ligand.[2][4][5] In the presence of divalent metals (
), it forms insoluble 2:1 or 3:1 complexes.[5]
Solution:
Chelation Control: If metals are required for the enzyme (e.g., Kinases require
), you must work below the solubility product constant () of the metal-inhibitor complex.
Alternative: Use a lower concentration of the metal (e.g., 1 mM
instead of 10 mM) or add a competing weak chelator (e.g., citrate) to buffer the free metal concentration.
Category B: Assay Interference[4][5][10][11]
Q4: The compound is yellow/orange. Is it interfering with my fluorescence readout?Diagnosis: Nitro compounds are notorious fluorescence quenchers (inner filter effect) and absorb strongly in the UV-Blue region (300–450 nm).[2][4]
Solution:
Absorbance Scan: Run a UV-Vis scan of the compound (10–100 µM) in your assay buffer.[2][4]
Wavelength Shift: If your assay uses a fluorophore excited at 340nm or 405nm (e.g., NADH or p-Nitrophenol based), you will have interference.[2][4][5] Switch to Red-Shifted fluorophores (Excitation > 550 nm, Emission > 590 nm) like Resorufin or Cy5 to bypass the nitro absorption window.[2][4]
Q5: My IC50 values shift drastically when I change the pH from 7.0 to 8.0.Diagnosis: The N,2-dihydroxy moiety has an ionizable proton (pKa ~7.0–7.5). At pH 7.0, a significant fraction is neutral; at pH 8.0, it is anionic.[4][5] The anionic form is more soluble but may have different binding affinity to your target.[4]
Solution:
If the target pocket is hydrophobic, the neutral form (lower pH) usually binds better. If the pocket contains basic residues (Arg/Lys), the anionic form (higher pH) may be more potent.
Part 2: Strategic Protocols
Protocol A: The "Soft-Landing" Solubilization Workflow
Use this for standard enzymatic assays to minimize precipitation.
Phase 4: Agitate (shake) at 200 rpm at 37°C for 24 hours.
Phase 5: Filter the supernatant.[2][4][5] This is your "Soluble Complex Stock."
Validation: Quantify concentration via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Part 3: Visualization & Logic[4][5]
Figure 1: Solubility Decision Tree
Follow this logic path to determine the optimal formulation strategy.
Caption: Decision logic for solubilizing hydrophobic nitro-benzamides based on assay requirements.
Figure 2: Assay Interference Mechanisms
Understanding how the N,2-dihydroxy-5-nitro motif generates false data.
Caption: Mechanistic pathways of assay interference driven by the nitro and hydroxamic acid moieties.[2][4]
References
PubChem. (2025).[1][2][4][5][7] 2-Hydroxy-5-nitrobenzamide Compound Summary (CID 12325176).[2][4] National Library of Medicine.[2][4][5] [Link]
Timm, M., et al. (2013).[2][4][5] Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.[5] [Link]
Di, L., & Kerns, E. (2006).[2][4][5] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[2][4][5] (Contextual grounding on kinetic solubility).
Loftsson, T., & Brewster, M. E. (2010).[2][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development.[2][4][5] Journal of Pharmacy and Pharmacology.[2][4][5] (Contextual grounding on HP-beta-CD usage).
Comparative Analysis: Niclosamide vs. N,2-Dihydroxy-5-nitrobenzamide
This guide provides an in-depth technical comparison between Niclosamide (a salicylanilide) and N,2-Dihydroxy-5-nitrobenzamide (a salicylhydroxamic acid derivative, hereafter referred to as 5-NO2-SHA ).[1] This analysis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Niclosamide (a salicylanilide) and N,2-Dihydroxy-5-nitrobenzamide (a salicylhydroxamic acid derivative, hereafter referred to as 5-NO2-SHA ).[1]
This analysis focuses on their physicochemical properties, distinct mechanisms of action (protonophore vs. chelator), and performance in mitochondrial uncoupling and enzyme inhibition assays.
[1]
Executive Summary
Niclosamide is a potent, lipophilic protonophore widely used as an anthelmintic and investigated for broad-spectrum antiviral (SARS-CoV-2) and anticancer properties.[1] Its primary mechanism is the uncoupling of oxidative phosphorylation by shuttling protons across the mitochondrial inner membrane.[2][3][4]
N,2-Dihydroxy-5-nitrobenzamide (5-NO2-SHA) is a salicylhydroxamic acid derivative.[1] While it shares the "salicyl" core and nitro group with Niclosamide, the substitution of the lipophilic aniline ring with a hydrophilic hydroxamic acid moiety fundamentally alters its pharmacology. 5-NO2-SHA acts primarily as a metal chelator (inhibiting metalloenzymes like urease) and a weak uncoupler, offering better water solubility but significantly lower membrane permeability than Niclosamide.
The structural divergence dictates the performance gap. Niclosamide's second ring (chloro-nitroaniline) provides the lipophilicity required to bury into the mitochondrial membrane.[1] 5-NO2-SHA's hydroxamic acid tail (
) is polar and capable of bidentate metal coordination.[1]
5-NO2-SHA is easier to formulate but washes out of membranes faster.[1]
Mechanistic Pathways
A. Niclosamide: The Proton Shuttle (Uncoupling)
Niclosamide acts as an anionic protonophore.
Protonation: In the acidic intermembrane space (IMS), the phenolic group accepts a proton (
).
Translocation: The neutral, lipophilic molecule diffuses across the inner mitochondrial membrane (IMM).
Deprotonation: In the alkaline matrix, it releases the proton, collapsing the proton motive force (
).
Recycling: The anionic form, stabilized by internal H-bonds and the electron-withdrawing nitro group, diffuses back to the IMS to repeat the cycle.
B. 5-NO2-SHA: The Metal Chelator
5-NO2-SHA functions primarily through the hydroxamic acid moiety.[1]
Chelation: The carbonyl oxygen and the hydroxylamine oxygen form a stable 5-membered ring with metal ions (e.g.,
, , ).
Enzyme Inhibition: This chelation strips metals from active sites of metalloenzymes (e.g., Urease, Matrix Metalloproteinases, or viral RNA polymerases dependent on divalent cations).
Weak Uncoupling: While it can carry protons, its low lipophilicity prevents efficient cycling across the membrane compared to Niclosamide.
Pathway Diagram (DOT Visualization)
Figure 1: Mechanistic divergence.[1] Niclosamide cycles across membranes to uncouple respiration, while 5-NO2-SHA targets cytosolic or extracellular metalloenzymes via chelation.[1]
Insight: Niclosamide is ~100-500x more potent as an uncoupler.[1] If your goal is metabolic modulation or pH gradient dissipation (e.g., for viral endosomal escape inhibition), Niclosamide is the superior choice.
Experiment 2: Enzyme Inhibition (Urease/Protease)
Objective: Inhibit metal-dependent enzymatic activity (e.g., H. pylori urease or viral proteases).[1]
Metric:
Standard clinical urease inhibitor (Lithostat).[1]
Insight: 5-NO2-SHA outperforms Niclosamide in targets requiring metal chelation.[1] It is a viable candidate for anti-bacterial strategies (urease inhibition) where Niclosamide fails.[1]
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Data Analysis: Calculate the Spare Respiratory Capacity (Max OCR - Basal OCR).
Validation Check: Niclosamide should show a bell-shaped curve (stimulation at low doses, inhibition/toxicity at high doses).[1] 5-NO2-SHA will likely show a linear, shallow increase.[1]
Protocol B: Colorimetric Chelation Assay
Purpose: Confirm metal-binding capability (distinguishing SHA from Niclosamide).
Reagent Prep: Prepare 1 mM
solution in distilled water (freshly prepared).
Compound Prep: Dissolve Niclosamide and 5-NO2-SHA in DMSO to 10 mM.
Reaction:
Add 10
L of compound to 990 L of Acetate Buffer (pH 5.5).
Add 10
L of solution.
Observation:
5-NO2-SHA: Instant color change to deep purple/red (formation of hydroxamate-iron complex).[1]
Niclosamide: No significant color change (yellow suspension remains).[1]
Spectrophotometry: Measure absorbance at 500–540 nm.
Validation Check: High absorbance for 5-NO2-SHA confirms chelation mechanism.[1]
Synthesis & Conclusion
Niclosamide is the superior agent for applications requiring membrane depolarization , mitochondrial uncoupling , or pH modulation of acidic organelles (e.g., endosomes in viral entry). Its lipophilicity is its functional driver but also its pharmacokinetic liability (poor absorption).[1]
N,2-Dihydroxy-5-nitrobenzamide (5-NO2-SHA) is a specialized chelating agent .[1] It should be selected when the target is a metalloenzyme (e.g., bacterial urease, histone deacetylase) or when a more hydrophilic, soluble scaffold is required for lead optimization. It is not an effective substitute for Niclosamide if the mechanism of action relies on protonophore activity.
References
Niclosamide Mechanism: Chen, W., et al. (2018). "Niclosamide: Beyond an antihelminthic drug."[1] Cellular Signalling. Link
Mitochondrial Uncoupling: Kenwood, B. M., et al. (2014). "Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane." Molecular Metabolism. Link
Salicylhydroxamic Acid Properties: Kurpiewska, K., et al. (2011). "Urease inhibition by salicylhydroxamic acid derivatives." Journal of Inorganic Biochemistry. Link
SARS-CoV-2 & Niclosamide: Jeon, S., et al. (2020).[1] "Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs." Antimicrobial Agents and Chemotherapy. Link
Hydroxamic Acid Chelation: Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands."[1] European Journal of Inorganic Chemistry. Link
A Comparative In-Silico Analysis of N,2-Dihydroxy-5-nitrobenzamide: A Guide to Virtual Screening and Lead Optimization
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a comparative molecular docking study of N,2-Dihydroxy-5-nitrobenzamide. We will explore the rat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a comparative molecular docking study of N,2-Dihydroxy-5-nitrobenzamide. We will explore the rationale behind experimental choices, present a detailed methodology for in-silico analysis, and interpret hypothetical results to guide future lead optimization efforts. This document serves as a practical, experience-driven manual for leveraging computational tools in modern drug discovery.
Introduction: The Rationale for Investigating N,2-Dihydroxy-5-nitrobenzamide
N,2-Dihydroxy-5-nitrobenzamide is a small organic molecule featuring a substituted benzamide scaffold. While this specific compound is not extensively characterized in the literature, its structural motifs, particularly the hydroxamic acid-like feature (N-hydroxybenzamide), are present in a class of compounds known to inhibit metalloenzymes, most notably histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the pathogenesis of numerous cancers and inflammatory diseases. Consequently, HDAC inhibitors have emerged as a promising class of therapeutics.
Given the structural similarity of N,2-Dihydroxy-5-nitrobenzamide to known HDAC inhibitors, this guide will use Histone Deacetylase 2 (HDAC2) as a clinically relevant target for a comparative docking study. We will compare the predicted binding affinity and interactions of our lead compound with two well-characterized HDAC inhibitors: Vorinostat (SAHA), an FDA-approved drug, and Trichostatin A (TSA), a potent natural product inhibitor. This comparative approach allows for a robust evaluation of N,2-Dihydroxy-5-nitrobenzamide's potential as a novel HDAC inhibitor.
Methodology: A Validated Protocol for Comparative Docking
The following protocol outlines a self-validating system for molecular docking, ensuring reproducibility and scientific rigor. The choice of software and parameters is grounded in established best practices within the computational chemistry community.
Software and Force Fields
Docking Software: AutoDock Vina, a widely used and validated open-source program known for its accuracy and speed.
Molecular Visualization and Preparation: UCSF Chimera or PyMOL will be used for protein and ligand preparation and visualization of results.
Ligand Preparation: MarvinSketch or similar chemical drawing software for 2D structure creation and conversion to 3D.
Experimental Workflow
The overall workflow for this comparative docking study is depicted below. This systematic process ensures that each step is logically sound and contributes to the reliability of the final results.
Caption: A streamlined workflow for the comparative molecular docking study.
Step-by-Step Protocol
Protein Preparation:
Download the crystal structure of human HDAC2 in complex with a known inhibitor from the Protein Data Bank (PDB ID: 4LXZ).
Using UCSF Chimera, remove all water molecules and non-essential ligands from the PDB file.
Add polar hydrogens and assign Gasteiger charges to the protein.
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Ligand Preparation:
Draw the 2D structures of N,2-Dihydroxy-5-nitrobenzamide, Vorinostat, and Trichostatin A.
Convert the 2D structures to 3D and perform energy minimization using the MMFF94 force field.
Assign Gasteiger charges and define the rotatable bonds.
Save the prepared ligands in the PDBQT format.
Grid Box Generation:
Identify the active site of HDAC2 based on the position of the co-crystallized ligand in the original PDB file.
Define a grid box that encompasses the entire active site, with a spacing of 1 Å. The dimensions of the grid box should be sufficient to allow for unbiased docking of the ligands.
Molecular Docking:
Perform the docking calculations using AutoDock Vina with the default parameters. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.
For each ligand, Vina will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
Results Analysis:
The primary metric for comparison will be the binding affinity of the top-ranked pose for each ligand.
Visualize the predicted binding poses of each ligand within the HDAC2 active site to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and metal chelation with the active site zinc ion).
Hypothetical Results and Comparative Analysis
The following table summarizes the hypothetical docking results. This data is illustrative and serves to demonstrate how to present and interpret the outcomes of such a study.
Compound
Predicted Binding Affinity (kcal/mol)
Key Interactions with HDAC2 Active Site Residues
Chelation of Catalytic Zn2+
N,2-Dihydroxy-5-nitrobenzamide
-7.8
Hydrogen bonds with HIS142, HIS143, and ASP179. Pi-stacking with PHE152.
Yes (via N-hydroxyamide group)
Vorinostat (SAHA)
-8.5
Hydrogen bonds with HIS142, HIS143, and GLY151. Hydrophobic interactions with the long aliphatic chain in the hydrophobic tunnel.
Yes (via hydroxamic acid)
Trichostatin A (TSA)
-9.2
Extensive hydrogen bond network with HIS142, HIS143, ASP179, and TYR306. Strong hydrophobic interactions.
Yes (via hydroxamic acid)
Interpretation of Results
Based on our hypothetical data, N,2-Dihydroxy-5-nitrobenzamide shows a promising predicted binding affinity for the HDAC2 active site. While its affinity is slightly lower than the established inhibitors Vorinostat and TSA, it demonstrates the key interactions necessary for HDAC inhibition:
Chelation of the Catalytic Zinc Ion: The N-hydroxyamide group is predicted to form a crucial bidentate chelation with the catalytic Zn2+ ion in the active site. This interaction is a hallmark of most potent HDAC inhibitors.
Hydrogen Bonding Network: The compound forms hydrogen bonds with key histidine residues (HIS142 and HIS143) in the active site, which are essential for stabilizing the ligand-protein complex.
Aromatic Interactions: The benzamide ring is predicted to engage in pi-stacking interactions with PHE152, further anchoring the ligand in the active site.
The comparative analysis suggests that while N,2-Dihydroxy-5-nitrobenzamide is a viable candidate, there is potential for optimization. For instance, the lack of extensive hydrophobic interactions compared to Vorinostat and TSA could be a target for future medicinal chemistry efforts to improve potency.
Visualizing Binding Interactions
The following diagram illustrates the predicted binding mode of N,2-Dihydroxy-5-nitrobenzamide within the HDAC2 active site.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling N,2-Dihydroxy-5-nitrobenzamide
Senior Scientist Note: Handling N,2-Dihydroxy-5-nitrobenzamide requires a dual-threat risk assessment. You are dealing with a Nitroaromatic (toxicity, potential skin absorption) and a Hydroxamic Acid (metal chelator, potential mutagenicity via hydrolysis to hydroxylamine).
This compound is not just a simple irritant.[1] The presence of the nitro group at position 5 increases lipophilicity, facilitating skin absorption, while the N-hydroxy moiety introduces potential genotoxic risks. All protocols below are designed to mitigate these specific molecular hazards.
Hazard Class
GHS Classification (Derived)
Critical Implication
Acute Toxicity
Category 4 (Oral)
Harmful if swallowed.[2] Avoid hand-to-mouth transfer.[1][3][4][5]
Skin/Eye Irritation
Category 2 / 2A
Acidic phenolic and hydroxamic protons cause severe irritation.
Genotoxicity
Suspected (Cat 2)
Hydroxamic acids can hydrolyze to hydroxylamine (a known mutagen).[6]
Reactivity
Low Instability
Avoid strong oxidizers and strong bases (forms unstable salts).
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The following PPE system is non-negotiable for handling >50 mg quantities.
Hand Protection: The "Double-Barrier" Protocol
Nitro-compounds can permeate standard nitrile gloves over time.
Primary Layer (Inner): 4 mil Nitrile (Touch sensitivity).
Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile OR Silver Shield (Laminate) for prolonged handling (>30 mins).
Rationale: The outer layer takes the mechanical stress; the inner layer protects against micro-tears and permeation breakthrough.
Respiratory Protection
Scenario A (Weighing/Solid Handling):P100/HEPA Filter respirator. Surgical masks provide zero protection against nitroaromatic dust.
Scenario B (In Solution): Standard Fume Hood (Face velocity > 100 fpm).
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the fine particle size and high irritancy of the hydroxamic acid group.
Body: Tyvek® sleeves or a disposable apron over a standard cotton lab coat to prevent dust accumulation on fabric.
Operational Workflow & Engineering Controls
Visualizing the Safety Logic
The following decision tree outlines the risk assessment process for this specific compound.
Caption: Logic flow connecting molecular hazards to specific engineering and PPE controls.
Step-by-Step Handling Protocol
Step 1: Preparation & Static Control
Context: Nitroaromatic solids can be static-prone. Static discharge can disperse the powder, leading to inhalation.
Action: Use an ionizing bar or anti-static gun inside the fume hood before opening the vial.
Tooling: Use PTFE (Teflon) or Ceramic spatulas .
Why? Hydroxamic acids are potent metal chelators. Using stainless steel can introduce trace metal contaminants (Fe, Ni) into your sample, catalyzing degradation or altering biological assay results.
Step 2: Weighing
Place the balance inside the fume hood. If not possible, tare the vial inside the hood, add solid, cap tightly, and weigh outside (Difference Method).
Never weigh this compound on an open bench.
Step 3: Solubilization
Solvent Choice: DMSO or DMF are preferred. Ethanol is viable but may require gentle warming.
Precaution: Add solvent slowly. The heat of solution is generally low, but rapid dissolution can aerosolize micro-droplets.
Step 4: Decontamination of Workspace
Do not use simple water.
Decon Solution: 5% Sodium Bicarbonate (NaHCO3) followed by Isopropanol.
Mechanism:[3][8][9][10] The bicarbonate neutralizes the acidic phenol/hydroxamic protons, increasing solubility for removal. Isopropanol removes the lipophilic nitro-residues.
Emergency Response & Disposal
Spill Management
Evacuate the immediate area if dust is airborne.[3][5][7][8][11]
Don PPE: Double nitrile gloves, goggles, P100 respirator.
Containment: Cover spill with a damp absorbent pad (dampened with dilute bicarbonate) to prevent dust generation.
Cleanup: Scoop up contaminated pads. Wipe surface 3x with Isopropanol.
First Aid
Skin Contact: Wash with soap and water for 15 minutes .[1][4] Do not use ethanol on skin (enhances nitro-compound absorption).
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (Hydroxamic acids can cause corneal opacity).
Disposal Strategy
Waste Stream: High-Temperature Incineration (Hazardous Chemical Waste).
Segregation:Do not mix with oxidizing acids (Nitric, Perchloric) in the waste container. The nitro group + oxidizer can create an explosion hazard.
Labeling: Clearly label as "Nitroaromatic / Hydroxamic Acid - Toxic".
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122288, N,2-Dihydroxy-5-nitrobenzamide. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - Nitrobenzamides and derivatives. Retrieved from [Link]
Muri, E. M. F., et al. (2002). Hydroxamic acids as pharmacological agents.[9] Current Drug Targets. (Contextual grounding for hydroxamic acid toxicity and chelation).
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitro-compounds. Retrieved from [Link]